molecular formula C7H10N2O3 B1314084 ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate CAS No. 51986-17-5

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1314084
CAS No.: 51986-17-5
M. Wt: 170.17 g/mol
InChI Key: OMGLOQRFAJAMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGLOQRFAJAMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500279
Record name Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51986-17-5
Record name Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate: Chemical Properties and Synthetic Utility

Executive Summary This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2] This document delves into the core chemical properties of this specific derivative, including its molecular structure, tautomerism, physicochemical characteristics, and spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, explores its key chemical reactivities, and discusses its applications as a versatile building block for creating more complex molecules. The insights herein are curated to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective use in the laboratory.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets. This has led to the development of numerous successful therapeutic agents across various disease areas, including inflammation, cancer, and infectious diseases.[1][2] this compound represents a functionally rich and synthetically accessible member of this class, making it a valuable starting material for the synthesis of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 51986-17-5[3][4]

  • Molecular Formula: C₇H₁₀N₂O₃[3]

  • Molecular Weight: 170.17 g/mol [3][5]

Structural Elucidation and Tautomerism

A critical feature of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with their keto form, 5-oxo-4,5-dihydropyrazole. This keto-enol tautomerism is influenced by the solvent, temperature, and pH. While named as the "5-hydroxy" derivative, the keto form can be a significant contributor to its overall chemical behavior. Studies on analogous compounds, such as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the hydroxy (enol) form is predominant in polar aprotic solvents like DMSO, which is crucial for spectroscopic analysis.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary

The key physicochemical properties are summarized below, providing essential data for experimental design, handling, and storage.

PropertyValueSource
Melting Point 140-141 °C[5]
Boiling Point 337.2 °C at 760 mmHg (Predicted)[5]
Density 1.29 g/cm³ (Predicted)[5]
pKa 8.31 ± 0.28 (Predicted)[3]
XLogP3 0.3[5]
Storage Sealed in dry, Room Temperature[3]

Synthesis and Purification

Mechanistic Rationale

The synthesis of 5-hydroxypyrazole-3-carboxylates is classically achieved via a condensation reaction between a substituted hydrazine and a β-keto ester or its equivalent. A highly relevant and efficient method involves the reaction of methylhydrazine with diethyl butynedioate.[7] This reaction proceeds through a Michael addition of the hydrazine to one of the activated alkyne carbons, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

Recommended Synthetic Protocol

The following protocol is adapted from a described synthesis method for the title compound.[7]

Expertise Note: The initial reaction is highly exothermic. Maintaining a low temperature (< 0 °C) during the addition of methylhydrazine is critical to prevent side reactions and ensure a high yield of the desired intermediate. The subsequent thermal cyclization should be monitored to ensure complete conversion.

Synthesis_Workflow start Start Materials: - Diethyl butynedioate - 40% Methylhydrazine (aq) - Diethyl ether step1 Step 1: Condensation - Dissolve diethyl butynedioate in diethyl ether. - Cool to -10 °C. - Add methylhydrazine dropwise, keeping T < 0 °C. start->step1 step2 Step 2: Isolate Intermediate - A white solid precipitates. - Collect via suction filtration. - Wash with cold diethyl ether. step1->step2 step3 Step 3: Cyclization - Transfer intermediate to a reaction vessel. - Heat in an oil bath to 100 °C. - Monitor reaction until completion (e.g., by TLC). step2->step3 step4 Step 4: Purification - Cool the reaction mixture. - Purify the crude product via recrystallization (e.g., from ethanol/water). step3->step4 end_product Final Product: Ethyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate step4->end_product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve diethyl butynedioate in diethyl ether.

  • Condensation: Cool the solution to -10 °C using an ice-salt bath.

  • Reagent Addition: Add a 40% aqueous solution of methylhydrazine dropwise via the dropping funnel. Ensure the internal temperature does not rise above 0 °C.[7]

  • Intermediate Formation: Upon completion of the addition, stir the reaction for an additional 30 minutes at -5 °C. A significant amount of white solid will precipitate.[7]

  • Isolation: Isolate the solid intermediate by suction filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Cyclization: Transfer the dried intermediate to a clean flask and heat it in a preheated oil bath at 100 °C until the reaction is complete (as monitored by Thin Layer Chromatography).

  • Purification: After cooling to room temperature, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic methods. While specific spectra for the title compound are not widely published, data can be reliably predicted based on its structure and published data for close analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The use of DMSO-d₆ as a solvent is recommended to clearly observe the hydroxyl proton.

    Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes
    ~12.0 Singlet (broad) 1H OH The acidic proton on the hydroxyl group, its broadness and position are characteristic. Analog data shows this at 12.16 ppm.[6]
    ~6.0 Singlet 1H Pyrazole C4-H Aromatic proton on the pyrazole ring. Analog data shows this at 5.98 ppm.[6]
    4.25 Quartet 2H -OCH₂CH₃ Ethyl ester methylene protons, split by the adjacent methyl group.
    3.75 Singlet 3H N-CH₃ Methyl group attached to the pyrazole nitrogen.

    | 1.30 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene group. |

  • ¹³C NMR: The carbon spectrum will confirm the carbon backbone of the molecule.

    Predicted Chemical Shift (δ, ppm) Assignment
    ~162 Ester Carbonyl (C=O)
    ~155 Pyrazole C5-OH
    ~140 Pyrazole C3
    ~95 Pyrazole C4
    ~61 -OCH₂CH₃
    ~35 N-CH₃

    | ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration
3200-3400 (broad) O-H Stretching (hydroxyl)
~1725 C=O Stretching (ester carbonyl)
~1600, ~1500 C=N, C=C Ring Stretching (pyrazole)

| ~1250 | C-O | Stretching (ester) |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 170. Key fragmentation pathways would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) from the ester, or the loss of ethylene (C₂H₄) via McLafferty rearrangement, followed by subsequent fragmentation of the pyrazole ring.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional molecule, with reactive sites at the hydroxyl group, the ester, and the pyrazole ring, making it a versatile synthetic intermediate.

Reactivity main Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate product1 5-Hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid main->product1 product2 Ethyl 5-bromo-1-methyl- 1H-pyrazole-3-carboxylate main->product2 product3 O-Acylated Product main->product3 reagent1 1. NaOH (aq), Heat 2. H₃O⁺ reagent2 POBr₃, Acetonitrile Heat reagent3 Ac₂O or RCOCl Pyridine

Caption: Key reaction pathways of the title compound.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation or O-acylation under basic conditions. Critically, it can also be converted into a good leaving group. For instance, treatment with phosphorus oxybromide (POBr₃) effectively replaces the hydroxyl group with a bromine atom, yielding ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for cross-coupling reactions.[7]

  • Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be activated (e.g., to an acid chloride) and reacted with amines to form amides, expanding the molecular diversity.

  • Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic substitution, typically at the C4 position. The position is activated by the electron-donating hydroxyl and N-methyl groups.

Applications in Research and Drug Development

The value of this compound lies in its role as a scaffold and intermediate for the synthesis of potential therapeutic agents.

  • Scaffold for Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] This compound provides a pre-functionalized core that can be elaborated through the reactions described above to build libraries of novel compounds for biological screening.

  • Key Synthetic Intermediate: Its utility as a building block is demonstrated in multi-step syntheses. For example, after converting the hydroxyl to a bromo group, the ester can be hydrolyzed and converted to an amine, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine, another versatile building block.[7]

Conclusion

This compound is a compound with significant potential for chemical synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthesis, and multiple reactive sites provide a robust platform for creating novel molecular architectures. A thorough understanding of its tautomerism, spectroscopic characteristics, and chemical reactivity is essential for any researcher aiming to leverage this valuable pyrazole derivative in their work.

References

An In-depth Technical Guide to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51986-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS: 51986-17-5), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical and physical properties, provides an in-depth look at its synthesis and characterization, and explores its potential therapeutic applications, with a focus on its putative anti-inflammatory and antimicrobial activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the pyrazole scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including inflammation, pain, cancer, and infectious diseases.[3] Prominent examples include the COX-2 inhibitor celecoxib and the anti-obesity drug rimonabant.

This compound is a member of this important class of compounds. Its structure, featuring a hydroxyl group, a methyl group, and an ethyl carboxylate moiety on the pyrazole ring, offers multiple points for chemical modification, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The presence of the 5-hydroxy group is of particular interest due to its potential to engage in hydrogen bonding with biological targets and its existence in tautomeric equilibrium, which can influence its physicochemical properties and biological activity.

Physicochemical Properties and Tautomerism

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Key Physicochemical Parameters

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 51986-17-5N/A
Molecular Formula C₇H₁₀N₂O₃N/A
Molecular Weight 170.17 g/mol N/A
Appearance White to off-white solid[4]
pKa (predicted) 7.96 ± 0.23[5]
LogP (predicted) 0.4N/A
Topological Polar Surface Area 69.8 ŲN/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 4N/A
Rotatable Bonds 2N/A
Tautomerism of 5-Hydroxypyrazoles

A critical aspect of the chemistry of 5-hydroxypyrazoles is their existence in multiple tautomeric forms. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of the substituents on the pyrazole ring. For this compound, three main tautomeric forms are possible: the 5-hydroxy form (A), the 5-oxo-4,5-dihydro form (B), and the 5-oxo-2,5-dihydro form (C).

retrosynthesis target This compound disconnection C-N bond formation (Cyclocondensation) target->disconnection intermediates Methylhydrazine + Diethyl 2-oxobutanedioate disconnection->intermediates anti_inflammatory Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Ethyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate Pyrazole->COX_Enzyme Inhibition

References

An In-depth Technical Guide to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents. From the blockbuster anti-inflammatory drug Celecoxib to novel anticancer and antimicrobial agents, the versatility of the pyrazole core is well-documented.[1][2] This guide focuses on a specific, yet important, member of this family: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. We will delve into its chemical identity, synthesis, structural nuances, and its potential as a building block in drug discovery.

Section 1: Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[3]

CAS Number: 51986-17-5[4]

Molecular Formula: C₇H₁₀N₂O₃[3]

Molecular Weight: 170.17 g/mol [3]

Structural Elucidation

The structure of this molecule, as depicted below, features a pyrazole ring substituted at the 1-position with a methyl group, at the 3-position with an ethyl carboxylate group, and at the 5-position with a hydroxyl group.

Caption: 2D structure of this compound.

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] For this compound, a plausible synthetic route is the reaction of a β-keto ester with methylhydrazine.

Representative Synthesis Protocol

The following is a representative, step-by-step methodology for the synthesis of a structurally similar pyrazole, which can be adapted for the target molecule. This protocol is based on the well-established Knorr pyrazole synthesis and related methodologies.[5]

Step 1: Formation of the β-keto ester

A Claisen condensation between diethyl oxalate and ethyl acetate in the presence of a strong base like sodium ethoxide would yield diethyl 2-oxobutanedioate.

Step 2: Cyclization with Methylhydrazine

The resulting β-keto ester is then reacted with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, followed by an intramolecular condensation with the ester carbonyl to form the pyrazole ring.

Experimental Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a mixture of diethyl oxalate (1 equivalent) and ethyl acetate (1 equivalent) is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the diethyl 2-oxobutanedioate.

  • The crude product is filtered, washed with cold water, and dried.

  • The diethyl 2-oxobutanedioate is then dissolved in glacial acetic acid.

  • Methylhydrazine (1 equivalent) is added dropwise, and the mixture is refluxed for 4 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid, this compound, is collected by filtration, washed with water, and recrystallized from ethanol.

G start Diethyl oxalate + Ethyl acetate step1 Claisen Condensation (NaOEt, Ethanol) start->step1 intermediate Diethyl 2-oxobutanedioate step1->intermediate step2 Cyclization (Methylhydrazine, Acetic Acid) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data
Spectroscopic Data for a Structurally Similar Compound (Ethyl 5-methyl-1H-pyrazole-3-carboxylate)
¹H NMR (CDCl₃, 250 MHz) δ 6.55 (s, 1H), 4.34 (q, J = 7.13 Hz, 2H), 2.35 (s, 3H), 1.33 (t, J = 7.13 Hz, 3H)
¹³C NMR (CDCl₃) Expected peaks around δ 163 (C=O), 148 (C5), 140 (C3), 107 (C4), 61 (OCH₂), 14 (CH₃ of ethyl), 11 (CH₃ at C5)
IR (KBr, cm⁻¹) Expected peaks around 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2850 (C-H aliphatic stretch), 1720-1700 (C=O ester stretch), 1600-1450 (C=C and C=N ring stretch)
Mass Spec (EI-MS) m/z = 155 [M+1]⁺

Section 3: Tautomerism - A Key Feature of Hydroxypyrazoles

A critical aspect of the chemistry of 5-hydroxypyrazoles is their existence in tautomeric forms. The title compound can exist in equilibrium between the hydroxy (enol) form and two keto forms (CH and NH tautomers).[8][9] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents on the pyrazole ring.[10]

In non-polar solvents, the hydroxy form often predominates, while in more polar solvents, the equilibrium can shift towards the more polar keto forms. This tautomerism has significant implications for the molecule's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium of 5-hydroxypyrazoles.

Section 4: Applications in Drug Development

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[11][12] this compound, as a member of this class, holds significant potential as a lead compound or a key intermediate in the synthesis of more complex drug candidates.

Anti-inflammatory and Analgesic Potential

Many pyrazole-containing compounds exert their anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[12] The structural features of the title compound are consistent with those of known COX inhibitors. The pyrazole core can mimic the binding of arachidonic acid in the active site of the enzyme, while the substituents can be tailored to enhance potency and selectivity.

G cluster_pathway Pro-inflammatory Signaling cluster_drug Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Compound Ethyl 5-hydroxy-1-methyl-1H- pyrazole-3-carboxylate Pyrazole_Compound->COX2 Inhibition

Caption: Conceptual mechanism of action for pyrazole-based COX-2 inhibitors.

Anticancer and Other Therapeutic Areas

Beyond inflammation, pyrazole derivatives are being actively investigated for their potential in oncology.[12] They have been shown to inhibit various protein kinases and other enzymes that are crucial for cancer cell proliferation and survival. The versatility of the pyrazole core allows for the introduction of a wide range of functional groups, enabling the fine-tuning of their biological activity against specific cancer targets. Furthermore, pyrazole-containing compounds have shown promise as antimicrobial and antiviral agents.[13]

Section 5: Conclusion and Future Perspectives

This compound is a molecule of significant interest to the medicinal chemistry community. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive starting point for the development of novel drugs. The key to unlocking its full potential lies in a deeper understanding of its structure-activity relationships, its tautomeric behavior in biological systems, and its interactions with specific molecular targets. As our understanding of the molecular basis of diseases continues to grow, so too will the opportunities for leveraging the unique properties of pyrazole derivatives like the one detailed in this guide.

References

spectroscopic data of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Abstract

This guide provides a comprehensive technical overview of the key spectroscopic characteristics of this compound (C₇H₁₀N₂O₃, M.W.: 170.17 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is critical. This document serves as a reference for researchers, scientists, and drug development professionals, offering an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing data from structurally analogous compounds and foundational spectroscopic principles, this guide establishes a reliable predictive framework for its characterization. Furthermore, it outlines robust, field-proven protocols for data acquisition and a logical workflow for structural verification, ensuring scientific integrity and reproducibility.

Introduction to the Compound and Its Structural Nuances

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications as synthetic intermediates.[1] Its structure features a central pyrazole ring, an N-methyl group, an ethyl ester at the 3-position, and a hydroxyl group at the 5-position.

A crucial aspect of this molecule's chemistry is the potential for keto-enol tautomerism. The 5-hydroxy form (1a) can exist in equilibrium with its 5-oxo tautomer, ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate (1b). The predominant tautomer is often dependent on the solvent and physical state.[2] Spectroscopic analysis, particularly NMR, is essential to determine which form is present under specific experimental conditions. This guide will focus on the characterization of the 5-hydroxy tautomer, which is frequently observed in DMSO solutions for similar compounds.[2]

Predictive Spectroscopic Profile

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity. The expected spectrum in a solvent like DMSO-d₆ would show five distinct signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Insights
Ethyl -CH₃~ 1.30Triplet (t)3HTypical range for an ethyl ester methyl group coupled to a CH₂ group.
N-CH₃~ 3.75Singlet (s)3HConsistent with an N-methyl group on an electron-deficient aromatic ring.
Ethyl -CH₂~ 4.25Quartet (q)2HTypical range for an ethyl ester methylene group coupled to a CH₃ group.
Pyrazole C4-H~ 6.00Singlet (s)1HThe chemical shift for the C4-H proton in the analogous methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is observed at 5.98 ppm.[2]
Hydroxyl O-H> 11.0Broad Singlet (br s)1HThe acidic proton of the enol tautomer is expected to be significantly downfield and may exchange with water in the solvent. The phenyl analog shows this proton at a very downfield shift of 12.16 ppm.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Seven distinct signals are predicted for the structure.

Table 2: Predicted ¹³C NMR Chemical Shifts

AssignmentPredicted Shift (δ, ppm)Rationale and Comparative Insights
Ethyl -CH₃~ 14.5Standard chemical shift for an ethyl ester methyl carbon.
N-CH₃~ 35.0Typical range for an N-methyl group on a pyrazole ring.
Ethyl -CH₂~ 60.0Standard chemical shift for an ethyl ester methylene carbon.
Pyrazole C4~ 95.0The C4 carbon is expected to be significantly shielded.
Pyrazole C3~ 140.0Carbon bearing the ester group, deshielded.
Pyrazole C5~ 158.0Carbon bearing the hydroxyl group, highly deshielded due to the enolic oxygen.
Ester C=O~ 162.0Typical chemical shift for an α,β-unsaturated ester carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational ModeJustification
~ 3200 (broad)O-HStretchingA broad, strong absorption characteristic of a hydrogen-bonded hydroxyl group is expected. The phenyl analog shows a similar peak at 3204 cm⁻¹.[2]
~ 2980C-H (sp³)StretchingAliphatic C-H stretching from the N-methyl and ethyl groups.
~ 1725C=O (Ester)StretchingStrong absorption typical for an α,β-unsaturated ester carbonyl. The phenyl analog shows this peak at 1728 cm⁻¹.[2]
1600 - 1500C=C / C=NRing StretchingMultiple bands corresponding to the pyrazole aromatic system.
~ 1250C-OStretchingStrong C-O stretching band associated with the ester group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): For the molecular formula C₇H₁₀N₂O₃, the exact mass is 170.0691. High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 171.0764 in positive ion mode (e.g., ESI⁺).

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, or the loss of the entire ethyl ester group.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation
  • Ensure the sample is pure, as impurities will complicate spectral analysis. Recrystallization or chromatography may be necessary.

  • Dry the sample thoroughly under vacuum to remove residual solvents, which can obscure key signals, particularly in ¹H NMR.

NMR Data Acquisition Protocol
  • Solvent Selection: Dissolve ~10-15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes polar compounds and allows for the observation of exchangeable protons like the O-H proton.

  • Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

  • ¹H NMR Parameters:

    • Acquire at a standard probe temperature (e.g., 298 K).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Parameters:

    • Acquire using a proton-decoupled pulse program.

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

IR Data Acquisition Protocol
  • Technique: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact and record the sample spectrum.

    • Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Mass Spectrometry Acquisition Protocol
  • Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

  • Procedure:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform HRMS analysis to confirm the elemental composition.

Data Interpretation and Structural Verification Workflow

A systematic approach is essential for unambiguous structure confirmation. The workflow below outlines the logical process of integrating data from multiple spectroscopic techniques.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed NMR Interpretation cluster_3 Final Verification NMR 1. Acquire ¹H & ¹³C NMR IR 2. Acquire FT-IR H_Assign 6. Assign ¹H NMR Signals (Ethyl, N-Me, Pyrazole-H, OH) NMR->H_Assign NMR Data MS 3. Acquire HRMS Check_FG 5. Identify Functional Groups (IR: O-H, C=O) IR->Check_FG Vibrational Data Check_MW 4. Confirm Molecular Formula (HRMS: C₇H₁₀N₂O₃) MS->Check_MW Mass Data Check_MW->H_Assign Check_FG->H_Assign C_Assign 7. Assign ¹³C NMR Signals (Correlate with ¹H) H_Assign->C_Assign 2D NMR (HSQC/HMBC) (Optional but recommended) Confirm 8. Structure Verified C_Assign->Confirm

Caption: Workflow for Spectroscopic Verification.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. The predicted data presented in this guide, derived from foundational principles and analysis of analogous structures, provides a robust framework for its identification. Key identifying features include the characteristic singlet for the C4-H proton around 6.00 ppm in the ¹H NMR spectrum, the highly deshielded O-H proton signal, a strong ester carbonyl stretch near 1725 cm⁻¹ in the IR spectrum, and a molecular ion peak consistent with the formula C₇H₁₀N₂O₃ in the mass spectrum. Adherence to the recommended experimental protocols will ensure the acquisition of high-fidelity data, enabling researchers to confidently confirm the structure of this important chemical entity.

References

A Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Unambiguous structural characterization is therefore paramount during the development of novel pyrazole-based compounds. This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. We delve into the critical influence of tautomerism on its spectral features, present a validated protocol for data acquisition, and offer a detailed interpretation of the chemical shifts. This document serves as a practical reference for scientists engaged in the synthesis and characterization of heterocyclic compounds, ensuring accurate and reliable structural elucidation.

The Pyrazole Moiety: A Privileged Scaffold in Drug Discovery

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse and significant biological activities.[1] Their structural versatility allows for interaction with a wide array of biological targets, leading to applications as antimicrobial, anti-inflammatory, and antidepressant agents.[1] In the rigorous process of drug discovery and development, precise and unequivocal characterization of molecular structure is non-negotiable. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides a powerful, non-destructive method to map the carbon skeleton of a molecule, offering deep insights into its electronic environment and connectivity.[1] This guide focuses on this compound, a representative example whose spectral features are complicated by a fascinating chemical phenomenon: tautomerism.

The Decisive Factor: Keto-Enol Tautomerism in 5-Hydroxypyrazoles

A defining characteristic of 5-hydroxypyrazoles is their existence in a dynamic equilibrium between two or more tautomeric forms. This phenomenon involves the migration of a proton and a concurrent shift of a double bond.[2] For this compound, the primary equilibrium is between the 5-hydroxy (enol) form and the 5-oxo (keto) form, specifically the pyrazolin-5-one structure.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, temperature, and the nature of substituents.[3][4] While the IUPAC name reflects the "hydroxy" tautomer, in many solvents, particularly polar ones like DMSO, the keto form often predominates due to favorable stabilization.[5] This equilibrium is not merely an academic curiosity; it fundamentally alters the electronic nature and, consequently, the ¹³C NMR chemical shifts of the pyrazole ring carbons. An accurate interpretation of the spectrum is impossible without first considering which tautomer is the major species in solution.[2][6]

Caption: Tautomeric equilibrium of the title compound.

Analysis and Prediction of ¹³C NMR Chemical Shifts

Understanding the expected chemical shifts is crucial for accurate spectral assignment. The analysis below is based on the 5-oxo tautomer , which is often the more stable form in solution. The electron-withdrawing effects of the carbonyl groups (both the ester and the ring C5-oxo) and the electronic nature of the pyrazole ring are the dominant factors influencing the chemical shifts.

Caption: Carbon numbering of the predominant 5-oxo tautomer.

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are derived from established chemical shift ranges and data from analogous pyrazole structures.[7][8][9]

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C3 sp²145 - 155Part of a C=N bond and conjugated to the ester carbonyl; highly deshielded.
C4 sp²95 - 105Vinylogous carbon, shielded relative to C3 and C5 but deshielded compared to a simple alkane.
C5 sp²165 - 175Ring carbonyl carbon, significantly deshielded due to the electronegativity of the oxygen atom.
C6 (Ester C=O) sp²160 - 168Ester carbonyl carbon, highly deshielded.
C7 (O-CH₂) sp³60 - 65Methylene carbon attached to an electronegative oxygen atom.
C8 (CH₃) sp³14 - 18Terminal methyl carbon of the ethyl group, typical alkane region.
C9 (N-CH₃) sp³30 - 40Methyl carbon attached to a nitrogen atom.

Validated Experimental Protocol for High-Quality Data Acquisition

Acquiring a clean, high-resolution ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol is designed to be a self-validating system for obtaining reliable data.

Sample Preparation
  • Mass Measurement: Accurately weigh 15-25 mg of the dried this compound sample.

  • Solvent Selection & Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality Insight: DMSO-d₆ is an excellent choice for this class of compounds. Its high polarity effectively dissolves the sample, and its ability to participate in hydrogen bonding can help stabilize a single predominant tautomer, leading to a cleaner spectrum.[3] The solvent signal itself (a quintet at ~39.5 ppm) serves as a convenient secondary chemical shift reference.

  • Homogenization: Securely cap the NMR tube and vortex gently until the sample is fully dissolved. A brief, mild sonication can be used if necessary.

  • Standard Addition (Optional but Recommended): Add a minimal amount (1-2 µL) of tetramethylsilane (TMS) as the primary internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz NMR spectrometer.

  • Instrument Tuning: Insert the sample, lock on the deuterium signal of the DMSO-d₆, and perform standard tuning and shimming procedures to optimize magnetic field homogeneity.

  • Standard ¹³C Spectrum:

    • Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~220-240 ppm (centered around 100 ppm) to ensure all signals, from the upfield alkyl carbons to the downfield carbonyls, are captured.

    • Acquisition Time: ~1.2-1.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for the relaxation of quaternary carbons (like C3, C5, C6), ensuring more accurate integration.

    • Number of Scans: 512 to 2048 scans, depending on sample concentration. The goal is to achieve a signal-to-noise ratio >20:1 for the least intense signal (typically the quaternary carbons).

  • DEPT-135 Experiment (for Validation):

    • Experiment: Distortionless Enhancement by Polarization Transfer, edited for a 135° pulse.

    • Purpose: This experiment is a critical self-validation step. It differentiates carbon types: CH₃ and CH carbons will appear as positive peaks, while CH₂ carbons will appear as negative (inverted) peaks. Quaternary carbons will be absent. This allows for the unambiguous assignment of C7, C8, and C9.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (15-25 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve lock_shim Lock & Shim dissolve->lock_shim run_c13 Acquire 13C Spectrum lock_shim->run_c13 run_dept Acquire DEPT-135 Spectrum run_c13->run_dept process Fourier Transform & Phase run_dept->process reference Reference to TMS/Solvent process->reference assign Assign Peaks reference->assign validate Validate with DEPT-135 assign->validate

Caption: Workflow for NMR data acquisition and analysis.

Concluding Remarks

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. The key takeaways for any researcher working with this or similar compounds are the downfield signals of the three sp² carbons (C3, C5, C6) above 145 ppm, which serve as a distinct fingerprint. Most importantly, a thorough understanding of the underlying keto-enol tautomerism is essential for correct spectral interpretation. By employing a robust experimental protocol that includes validation steps like a DEPT-135 experiment, scientists can ensure the integrity and accuracy of their structural assignments, a critical requirement in the field of drug development.

References

mass spectrometry of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of the mass spectrometric behavior of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characterization of this heterocyclic compound through modern mass spectrometry techniques. We will explore ionization methodologies, predict fragmentation pathways based on first principles and spectral evidence from analogous structures, and provide actionable protocols for analysis.

Introduction: The Analytical Imperative

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them crucial building blocks in drug discovery.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development, and mass spectrometry stands as a primary tool for providing unambiguous molecular weight and structural information. This guide moves beyond a simple recitation of data to explain the why behind the fragmentation, offering a predictive framework for this and related molecules.

The subject molecule, with a chemical formula of C₇H₁₀N₂O₃ and a monoisotopic mass of 170.0691 Da, presents a unique combination of a substituted pyrazole core and an ethyl ester functionality. Understanding its behavior under mass spectrometric analysis is key to its identification, purity assessment, and metabolic profiling.

Experimental Design & Methodology

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For a comprehensive analysis, both "hard" and "soft" ionization methods are recommended to gain complementary structural insights.

Recommended Ionization Techniques
  • Electron Ionization (EI): As a classic, hard ionization technique, EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[2][3] This is invaluable for detailed structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint. EI is most commonly paired with Gas Chromatography (GC-MS).

  • Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for generating intact molecular ions, typically as protonated molecules ([M+H]⁺).[4] This method is essential for confirming the molecular weight of the analyte. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing specific structural details.[5] ESI is the standard for Liquid Chromatography (LC-MS) analyses.

Sample Preparation Protocol (General Purpose)

Trustworthy data begins with meticulous sample preparation. The following protocol provides a validated starting point for achieving clean, reproducible results.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution for LC-MS (ESI): Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid facilitates protonation for positive-ion mode ESI.

  • Working Solution for GC-MS (EI): Dilute the stock solution with a volatile, GC-compatible solvent like dichloromethane or ethyl acetate to a final concentration of 10-100 µg/mL. The higher concentration is often required due to the lower sensitivity of some GC-MS systems compared to modern LC-MS instruments.

  • Filtration: Prior to injection, filter all working solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrumentation.

Instrumentation Parameters

The following tables outline starting parameters for typical GC-MS and LC-MS/MS systems. These should be optimized for the specific instrument in use.

Table 1: Suggested GC-MS (EI) Parameters

Parameter Setting Rationale
Injector Temperature 250 °C Ensures complete and rapid volatilization of the analyte.
Carrier Gas Helium Provides good chromatographic efficiency and is inert.
Column Standard non-polar (e.g., DB-5ms) A good starting point for a wide range of organic molecules.
Oven Program Start at 100°C, ramp 10°C/min to 280°C A generic gradient to ensure good separation and elution.
Ion Source Temp. 230 °C Standard temperature for EI sources.[6]
Electron Energy 70 eV The industry standard for EI to produce reproducible fragmentation and allow library matching.[3]

| Mass Range | 40-250 m/z | Covers the molecular ion and all expected significant fragments. |

Table 2: Suggested LC-MS/MS (ESI) Parameters

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization and is a standard aqueous phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for reverse-phase chromatography.
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm) Provides good retention and peak shape for moderately polar compounds.
Flow Rate 0.3 mL/min Typical for analytical scale LC-MS.
Ionization Mode Positive ESI The pyrazole nitrogen atoms are basic and readily accept a proton.
Capillary Voltage 3.5 kV A standard voltage to ensure efficient spray and ionization.[7]
Precursor Ion 171.1 m/z Selects the [M+H]⁺ ion for fragmentation analysis.

| Collision Energy | 10-30 eV (ramped) | A range of energies is used to generate a rich spectrum of product ions. |

Fragmentation Analysis and Interpretation

The structural features of this compound—an N-methylated hydroxyl pyrazole ring and an ethyl ester side chain—each contribute predictably to its mass spectrum.

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV EI conditions, the spectrum is expected to show a discernible molecular ion (M⁺˙) at m/z 170 . The fragmentation will proceed via several high-probability pathways driven by the stability of the resulting ions and neutral losses. While no direct spectrum for this exact compound is publicly available, the EI spectrum of the closely related ethyl 5-methyl-1H-pyrazole-3-carboxylate (MW 154) in the NIST database provides an excellent predictive model.[8][9]

  • α-Cleavage (Loss of Ethoxy Radical): The most favorable initial fragmentation of an ester is often the cleavage of the C-O bond, expelling an ethoxy radical (•OC₂H₅, 45 Da). This yields a stable acylium ion.

    • M⁺˙ (m/z 170) → [M - OC₂H₅]⁺ (m/z 125)

  • McLafferty Rearrangement (Loss of Ethylene): Esters with a γ-hydrogen on the alcohol moiety can undergo a rearrangement to eliminate an alkene. Here, the ethyl group allows for the elimination of ethylene (C₂H₄, 28 Da).[10][11] This produces a radical cation of the corresponding carboxylic acid.

    • M⁺˙ (m/z 170) → [M - C₂H₄]⁺˙ (m/z 142)

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable, but can fragment via characteristic pathways, including the loss of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[12][13] These losses typically occur after initial fragmentation of the side chains.

    • e.g., [m/z 125]⁺ → [m/z 98]⁺ (loss of HCN)

The following diagram illustrates the predicted EI fragmentation cascade.

EI_Fragmentation M M+• m/z 170 (C₇H₁₀N₂O₃) F125 [M - •OC₂H₅]+ m/z 125 M->F125 - •OC₂H₅ F142 [M - C₂H₄]+• m/z 142 M->F142 - C₂H₄ (McLafferty) F97 [m/z 125 - CO]+ m/z 97 F125->F97 - CO F98 [m/z 125 - HCN]+ m/z 98 F125->F98 - HCN F114 [m/z 142 - CO]+• m/z 114 F142->F114 - CO

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will readily protonate on one of the pyrazole nitrogen atoms to form the pseudomolecular ion [M+H]⁺ at m/z 171 . Tandem MS analysis (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The fragmentation of this even-electron species primarily involves the loss of stable neutral molecules.

  • Loss of Ethylene: Similar to the McLafferty rearrangement in EI, a common loss from the protonated molecule is ethylene (28 Da), yielding the protonated carboxylic acid.

    • [M+H]⁺ (m/z 171) → [M+H - C₂H₄]⁺ (m/z 143)

  • Loss of Ethanol: The loss of a stable ethanol molecule (C₂H₅OH, 46 Da) is also a highly probable pathway.

    • [M+H]⁺ (m/z 171) → [M+H - C₂H₅OH]⁺ (m/z 125)

  • Sequential Losses: The primary fragment ions can undergo further fragmentation. For example, the ion at m/z 143 can lose carbon monoxide (CO, 28 Da) or water (H₂O, 18 Da).

    • [m/z 143]⁺ → [m/z 115]⁺ (loss of CO)

    • [m/z 143]⁺ → [m/z 125]⁺ (loss of H₂O)

ESI_Fragmentation MH [M+H]+ m/z 171 F143 [M+H - C₂H₄]+ m/z 143 MH->F143 - C₂H₄ F125_ethanol [M+H - C₂H₅OH]+ m/z 125 MH->F125_ethanol - C₂H₅OH F115 [m/z 143 - CO]+ m/z 115 F143->F115 - CO F125_water [m/z 143 - H₂O]+ m/z 125 F143->F125_water - H₂O

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key Spectral Data

The following table consolidates the predicted key ions and their origins, providing a quick reference for spectral interpretation.

Table 3: Predicted Mass-to-Charge Ratios (m/z) and Fragment Identities

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Proposed Neutral Loss / Fragment Identity
EI 170 (M⁺˙) 142 [M - C₂H₄]⁺˙ (McLafferty Rearrangement)
125 [M - •OC₂H₅]⁺ (Loss of ethoxy radical)
97 [m/z 125 - CO]⁺
ESI-MS/MS 171 ([M+H]⁺) 143 [M+H - C₂H₄]⁺ (Loss of ethylene)
125 [M+H - C₂H₅OH]⁺ (Loss of ethanol)

| | | 115 | [m/z 143 - CO]⁺ |

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate molecular structure. By employing complementary ionization techniques like EI and ESI, one can confidently determine the molecular weight and deduce the connectivity of the molecule. The predictable losses from the ethyl ester group (ethylene, ethoxy radical) and the characteristic fragmentation of the pyrazole core provide a robust and self-validating system for its identification in both pure and complex matrices. The methodologies and predictive pathways outlined in this guide serve as a reliable framework for the analysis of this compound and its analogues, empowering researchers in their synthetic and analytical endeavors.

References

Methodological & Application

Application Notes and Protocols: Functionalization of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its privileged pyrazole scaffold is a core component in numerous biologically active molecules and approved pharmaceuticals.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the various strategies for the functionalization of this key synthetic intermediate. Detailed application notes and step-by-step protocols for O-alkylation, acylation, and C-H functionalization at the C4 position are presented, supported by mechanistic insights and practical considerations to ensure successful and reproducible outcomes.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][7][8][9][10] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][4][7][10] The metabolic stability of the pyrazole nucleus is a key factor contributing to its prevalence in recently approved drugs.[2] this compound serves as a highly valuable and versatile building block, offering multiple reactive sites for chemical modification.[11][12] The strategic functionalization of this molecule allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[5][8]

Chemical Properties and Reactivity Overview

The reactivity of this compound is dictated by the electronic properties of the pyrazole ring and its substituents. The key sites for functionalization are:

  • The 5-hydroxy group: This acidic proton can be readily removed by a base, forming a nucleophilic oxygen anion that can participate in O-alkylation and O-acylation reactions.

  • The C4 position: This position on the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions.[13][14][15][16]

  • The ester group: The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

This guide will focus on the primary and most versatile functionalization pathways: reactions at the 5-hydroxy group and electrophilic substitution at the C4 position.

Section 1: O-Alkylation of the 5-Hydroxy Group

O-alkylation is a fundamental transformation for introducing a wide variety of substituents at the 5-position, significantly impacting the steric and electronic properties of the molecule. This reaction typically proceeds via a Williamson ether synthesis mechanism.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the 5-hydroxy group with a suitable base to form a pyrazolate anion. This highly nucleophilic anion then undergoes an SN2 reaction with an alkyl halide or other electrophilic alkylating agent. The choice of base and solvent is critical to ensure efficient deprotonation and to minimize side reactions.

O_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Start This compound Intermediate Pyrazolate Anion Start->Intermediate Base Base Base (e.g., K2CO3, NaH) Product O-Alkylated Product Intermediate->Product R-X AlkylHalide Alkyl Halide (R-X)

Caption: O-Alkylation reaction workflow.

Protocol 1.1: General Procedure for O-Alkylation with Alkyl Halides

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Table 1: Representative O-Alkylation Reactions and Yields

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK₂CO₃DMF60485
Ethyl BromideNaHTHF25678
Benzyl BromideK₂CO₃Acetone50892

Section 2: O-Acylation of the 5-Hydroxy Group

O-acylation introduces an ester functionality at the 5-position, which can serve as a prodrug moiety or a handle for further synthetic transformations. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base.

Mechanistic Rationale

Similar to O-alkylation, the reaction begins with the formation of a pyrazolate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic acyl substitution reaction. A tertiary amine base like triethylamine or pyridine is often used to neutralize the HCl generated when using acyl chlorides.

Protocol 2.1: General Procedure for O-Acylation with Acyl Chlorides

This protocol outlines a standard procedure for the O-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1-1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Section 3: Electrophilic Substitution at the C4 Position

The C4 position of the pyrazole ring is nucleophilic and readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups.[13][14][15][16] Common electrophilic substitution reactions include halogenation, nitration, and formylation.

Mechanistic Rationale

The π-electron rich pyrazole ring attacks an electrophile, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex). Subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the C4-substituted product. The electron density is highest at the C4 position, making it the preferred site for electrophilic attack.[15]

Electrophilic_Substitution Start This compound Intermediate Sigma Complex Start->Intermediate Attack by C4 Electrophile Electrophile (E+) Product C4-Substituted Product Intermediate->Product -H+

Caption: Electrophilic substitution at C4.

Protocol 3.1: Vilsmeier-Haack Formylation at the C4 Position

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto the pyrazole ring at the C4 position.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) to the cold DMF with stirring. The Vilsmeier reagent will form in situ.

  • After stirring for 30 minutes at 0 °C, add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by silica gel column chromatography.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

For more advanced functionalization, the pyrazole ring can be halogenated (e.g., at the C4 or C5 position) to create a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[17][18][19][20][21] These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

General Workflow

Cross_Coupling_Workflow Start This compound Halogenation Halogenation (e.g., at C4) Start->Halogenation Halogenated_Pyrazole Halogenated Pyrazole Intermediate Halogenation->Halogenated_Pyrazole Cross_Coupling Pd-Catalyzed Cross-Coupling Halogenated_Pyrazole->Cross_Coupling Final_Product Functionalized Product Cross_Coupling->Final_Product

Caption: Cross-coupling reaction workflow.

Protocol 4.1: Bromination of the 5-Hydroxy Group

The hydroxyl group can be converted to a bromide, which can then serve as a leaving group or a handle for cross-coupling.[22]

Materials:

  • This compound

  • Phosphorus oxybromide (POBr₃)

  • Acetonitrile

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile.[22]

  • Add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise.[22]

  • Heat the mixture to reflux and monitor the reaction by TLC.[22]

  • After completion, cool the reaction mixture and slowly pour it into a pre-cooled saturated aqueous sodium carbonate solution.[22]

  • Extract the aqueous layer with ethyl acetate.[22]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.[22]

Note: This brominated intermediate can then be used in various palladium-catalyzed cross-coupling reactions. The specific conditions for the cross-coupling (catalyst, ligand, base, solvent, temperature) will depend on the coupling partners.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of novel, biologically active compounds. The protocols and application notes provided herein offer a robust starting point for researchers to explore the rich chemistry of this valuable building block. The ability to selectively functionalize the 5-hydroxy group and the C4 position, as well as to engage in cross-coupling reactions, opens up a vast chemical space for the design and development of new therapeutic agents.

References

Application Notes and Protocols: N-Alkylation of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the N-alkylation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a critical transformation for synthesizing a diverse array of bioactive molecules and functional materials. N-alkylated pyrazoles are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document elucidates the underlying chemical principles, offers a detailed step-by-step protocol for a representative alkylation reaction, and provides in-depth guidance on product purification, characterization, and troubleshooting. The content is specifically tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic core.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amides, phenols, or other aromatic systems.[1][3] The strategic introduction of substituents onto the pyrazole ring, particularly at the nitrogen atoms, profoundly influences the molecule's physicochemical properties and biological activity. N-alkylation, the process of introducing an alkyl group onto a nitrogen atom of the pyrazole ring, is a fundamental strategy for modulating lipophilicity, metabolic stability, and target engagement. This modification is a key step in the synthesis of numerous therapeutic agents, including anti-tumor, anti-infective, and anti-dementia compounds.[1][3]

The subject of this guide, this compound, presents a unique and interesting case for N-alkylation. The presence of a hydroxyl group introduces the potential for competitive O-alkylation, and the unsymmetrical nature of the pyrazole ring necessitates careful control over regioselectivity. Understanding and controlling these factors is paramount for the successful synthesis of the desired N-alkylated products.

Mechanistic Insights and Strategic Considerations

The N-alkylation of pyrazoles typically proceeds via an SN2 mechanism, where the deprotonated pyrazole acts as a nucleophile attacking an alkyl halide or another suitable electrophile.[1] However, the case of this compound is nuanced by two key factors: tautomerism and the potential for competing O-alkylation.

Tautomerism of 5-Hydroxypyrazoles

5-Hydroxypyrazoles can exist in several tautomeric forms, primarily the OH, NH, and CH forms. The predominant tautomer is influenced by the solvent and the substituents on the ring. In the case of this compound, the hydroxy form is in equilibrium with its pyrazolone tautomer. This equilibrium is crucial as the relative nucleophilicity of the nitrogen and oxygen atoms will dictate the outcome of the alkylation reaction.

The N- vs. O-Alkylation Conundrum

The presence of both a nucleophilic ring nitrogen and a hydroxyl group creates a competitive environment for alkylation. The regiochemical outcome (N-alkylation vs. O-alkylation) is a delicate balance of several factors:

  • Base: The choice of base is critical. Stronger bases, such as sodium hydride (NaH), tend to favor O-alkylation by generating the more reactive alkoxide. Weaker bases, like potassium carbonate (K₂CO₃), often provide better selectivity for N-alkylation.[4]

  • Solvent: The solvent can influence the reactivity of the nucleophiles. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used and can favor N-alkylation.[5]

  • Alkylating Agent: The nature of the electrophile plays a significant role. Harder electrophiles may favor O-alkylation, while softer electrophiles may prefer the softer nitrogen nucleophile.

  • Counter-ion: The cation from the base can coordinate with the oxygen atom, potentially hindering O-alkylation and directing the reaction towards the nitrogen.[5][6]

Strategies for Selective N-Alkylation

Several strategies have been developed to achieve high regioselectivity in pyrazole alkylation:

  • Classical SN2 Conditions: The most common approach involves the use of a base and an alkyl halide. Careful optimization of the base, solvent, and temperature is essential for success.[1]

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique that can enhance the rate and selectivity of alkylation reactions.[7][8][9] It often allows for the use of milder bases and more environmentally benign solvents.[10]

  • Mitsunobu Reaction: The Mitsunobu reaction provides an alternative route for N-alkylation, particularly for the introduction of sterically hindered alkyl groups.[1][11][12][13] It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Experimental Protocol: N-Alkylation using Potassium Carbonate and an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of this compound using potassium carbonate as the base and an alkyl halide as the electrophile. This method is often a good starting point due to its operational simplicity and the moderate basicity of K₂CO₃, which tends to favor N-alkylation.

Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flask
Alkyl halide (e.g., ethyl iodide, benzyl bromide)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Condenser
Anhydrous Dimethylformamide (DMF)Heating mantle with temperature control
Ethyl acetate (EtOAc)Separatory funnel
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Thin Layer Chromatography (TLC) plates and tank
Silica gel for column chromatographyGlassware for column chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: To the stirring suspension, add the alkyl halide (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract the product with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[14]

Visualization of the Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Pyrazole - K₂CO₃ - Anhydrous DMF start->setup addition Add Alkyl Halide (dropwise) setup->addition reaction Heat Reaction (60-80 °C) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up: - H₂O Quench - EtOAc Extraction - Brine Wash monitoring->workup Complete purification Purification: Flash Column Chromatography workup->purification product Pure N-Alkylated Product purification->product

Caption: A generalized workflow for the N-alkylation of this compound.

Product Characterization

Unambiguous characterization of the product is essential to confirm successful N-alkylation and to determine the regioselectivity of the reaction. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the newly introduced alkyl group. A key indicator of successful N-alkylation (as opposed to O-alkylation) is often a downfield shift of the pyrazole ring protons. The disappearance of the N-H proton signal (if observable in the starting material) is also a clear indication of N-substitution.[15]

  • ¹³C NMR: The carbon NMR spectrum will show new resonances corresponding to the carbons of the alkyl group. The chemical shifts of the pyrazole ring carbons will also be altered upon N-alkylation.[15][16]

  • 2D NMR (HSQC, HMBC): These experiments can be invaluable for unambiguously assigning the proton and carbon signals and for confirming the point of attachment of the alkyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition, providing further confidence in the product's identity.

Infrared (IR) Spectroscopy

The IR spectrum can provide useful information. The disappearance of a broad O-H stretching band from the starting material (if present) and the appearance of new C-H stretching bands from the alkyl group are indicative of a successful reaction.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction - Insufficiently active alkylating agent- Low reaction temperature- Inactive base- Use a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature.- Use freshly dried base and solvent.
Formation of O-Alkylated Product - Base is too strong- "Hard" alkylating agent- Switch to a weaker base (e.g., from NaH to K₂CO₃).- Consider using a "softer" alkylating agent if possible.- Explore alternative methods like the Mitsunobu reaction.[12][17]
Mixture of Regioisomers - Similar steric and electronic environment at N1 and N2 (not applicable here)- For other unsymmetrical pyrazoles, consider steric hindrance at the C3 and C5 positions to direct alkylation.[4]
Difficult Purification - Similar polarity of starting material and product- Presence of byproducts- Optimize the column chromatography eluent system.- Consider an alternative purification method such as recrystallization or preparative HPLC.[14][18][19]

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Outcome no_reaction Low or No Reaction start->no_reaction Incomplete Conversion o_alkylation O-Alkylation Observed start->o_alkylation Incorrect Isomer purification_issue Purification Difficulty start->purification_issue Impure Product increase_temp Increase Temperature no_reaction->increase_temp more_reactive_agent Use More Reactive Alkylating Agent no_reaction->more_reactive_agent check_reagents Check Reagent Quality (Base, Solvent) no_reaction->check_reagents weaker_base Use Weaker Base (e.g., K₂CO₃) o_alkylation->weaker_base mitsunobu Consider Mitsunobu Reaction o_alkylation->mitsunobu optimize_eluent Optimize Chromatography Eluent purification_issue->optimize_eluent recrystallize Attempt Recrystallization purification_issue->recrystallize

Caption: A decision tree for troubleshooting common issues in pyrazole N-alkylation.

Conclusion

The N-alkylation of this compound is a versatile and valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. By carefully considering the interplay of the base, solvent, and alkylating agent, researchers can effectively control the reaction's outcome and achieve selective N-alkylation. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this important synthetic methodology.

References

Application Notes and Protocols for the Reactions of the Hydroxyl Group of 5-Hydroxypyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxypyrazole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and dyes.[1] Its synthetic versatility is largely governed by the reactivity of the hydroxyl group. This guide provides an in-depth exploration of the key reactions of this functional group, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Understanding the Terrain: Tautomerism in 5-Hydroxypyrazoles

Application Note: Before embarking on any synthesis, it is crucial to understand that 5-hydroxypyrazoles exist in a state of tautomeric equilibrium. The three primary forms are the OH-form (5-hydroxypyrazole), the CH-form (pyrazolin-5-one), and the NH-form (pyrazolin-5-one).[1][2] The predominant tautomer is influenced by the solvent, pH, and the nature of substituents on the pyrazole ring.[2] For instance, in non-polar solvents, the OH-form may be more prevalent, while polar solvents can favor the CH and NH forms.[2] This dynamic equilibrium is not merely a theoretical curiosity; it directly impacts reactivity. Reactions can occur at the oxygen atom (O-alkylation, O-acylation), a ring nitrogen atom (N-alkylation), or the C4-position (C-acylation), depending on which tautomer is favored and the reaction conditions employed.[3] Spectroscopic studies, including infrared and proton magnetic resonance, indicate that many derivatives exist mainly in their hydroxyl tautomeric forms.[4]

Caption: Tautomeric equilibrium of 5-hydroxypyrazoles.

O-Alkylation: Forging Ethers

Application Note: O-alkylation, a variation of the Williamson ether synthesis, is a fundamental transformation that converts the hydroxyl group into an alkoxy group. This modification is critical for modulating a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding interactions. The resulting 5-alkoxypyrazoles are key intermediates for a wide range of biologically active compounds. The success of this reaction hinges on the careful selection of the base, solvent, and alkylating agent.

Protocol: General Procedure for O-Alkylation

This protocol describes the O-alkylation of a generic 1,3-disubstituted-5-hydroxypyrazole using an alkyl halide.

Materials:

  • 1,3-Disubstituted-5-hydroxypyrazole (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the 5-hydroxypyrazole in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide-like salt.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • The product will often precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product is an oil or does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. The base (K₂CO₃) deprotonates the hydroxyl group to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to displace the halide and form the ether linkage. DMF is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation (K⁺) while leaving the nucleophilic anion relatively free to react.[5]

O-Acylation: Crafting Esters

Application Note: O-acylation introduces an ester functionality, which can serve as a prodrug moiety to improve bioavailability or as a handle for further chemical modification. The reaction is typically performed with acyl chlorides or anhydrides. However, a significant challenge in the acylation of 5-hydroxypyrazoles is the competition between O-acylation and C-acylation at the C4 position, a consequence of the keto-enol tautomerism.[3] Reaction conditions can be tuned to favor one over the other. Phase-transfer catalysis has emerged as an effective method for achieving selective O-acylation.[6]

Protocol: O-Acylation using Phase-Transfer Catalysis (PTC)

This protocol is adapted for the selective O-acylation of 5-hydroxypyrazoles.[6]

Materials:

  • 5-Hydroxypyrazole derivative (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

Procedure:

  • Dissolve the 5-hydroxypyrazole and TBAB in dichloromethane.

  • Add the aqueous NaOH solution to the organic phase.

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add the acyl chloride to the reaction mixture.

  • Continue vigorous stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Mechanistic Insight: Under PTC conditions, the hydroxide ion is transferred from the aqueous phase to the organic phase by the quaternary ammonium salt (TBAB). In the organic phase, the hydroxide deprotonates the 5-hydroxypyrazole. The resulting pyrazolate anion is highly nucleophilic and reacts with the acyl chloride to form the O-acylated product.[6] This method can often provide higher selectivity for O-acylation compared to traditional methods.

Conversion to 5-Chloropyrazoles: Activating the Scaffold

Application Note: The transformation of the hydroxyl group into a chlorine atom is one of the most powerful synthetic operations for this scaffold. The resulting 5-chloropyrazole is an exceptionally versatile intermediate. The chloro group acts as an excellent leaving group, enabling a wide array of nucleophilic substitution reactions (e.g., with amines, thiols, alkoxides) to introduce diverse functionalities at the C5 position. The standard reagent for this conversion is phosphorus oxychloride (POCl₃), often in the presence of a base or as a solvent itself.[7][8]

Caption: Synthetic utility of 5-chloropyrazoles.

Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

Materials:

  • 1,3-Disubstituted-5-hydroxypyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (used as solvent or in excess)

  • Optional: A tertiary amine base like pyridine or N,N-dimethylaniline (catalytic to 1.0 eq)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add the 5-hydroxypyrazole.

  • Carefully add an excess of phosphorus oxychloride. If a base is used, it can be added at this stage.

  • Heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (quench a small aliquot carefully with ice water and extract with an organic solvent before spotting).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution with a base, such as saturated sodium bicarbonate (NaHCO₃) solution or aqueous NaOH, until the pH is ~7-8.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude 5-chloropyrazole by column chromatography or distillation.

Mechanistic Insight: The reaction with POCl₃ likely proceeds through the formation of a dichlorophosphate ester intermediate. The lone pair on the pyrazole oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. Subsequent attack by a chloride ion on the C5 position of the pyrazole ring, with the dichlorophosphate group acting as a leaving group, yields the 5-chloropyrazole.[9][10]

Reaction Type Reagents Solvent Key Product Feature Primary Application
O-Alkylation Alkyl Halide, K₂CO₃DMFEther Linkage (R-O-Py)Modulating lipophilicity, metabolic stability
O-Acylation Acyl Chloride, TBAB, NaOHDCM/H₂OEster Linkage (R-CO-O-Py)Prodrug design, synthetic handle
Chlorination POCl₃POCl₃ (neat) or otherChloro Group (Cl-Py)Versatile intermediate for nucleophilic substitution

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors from Ethyl 5-Hydroxy-1-Methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its prevalence is particularly notable in the field of protein kinase inhibitors, where the pyrazole ring system often serves as a versatile template for designing potent and selective modulators of kinase activity.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] The development of small molecule inhibitors that target specific kinases has revolutionized the treatment of these conditions.

This guide provides a detailed technical overview and actionable protocols for the synthesis of pyrazole-based kinase inhibitors, commencing from the readily accessible starting material, ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. We will explore a strategic synthetic pathway that leverages key chemical transformations to elaborate this starting material into a versatile intermediate, which can then be diversified to generate a library of potential kinase inhibitors. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

Strategic Synthetic Approach: From Hydroxypyrazole to a Diversifiable Aminopyrazole Intermediate

Our synthetic strategy centers on the conversion of the C5-hydroxyl group of the starting pyrazole into a more versatile amine functionality. This transformation opens up a vast chemical space for derivatization, as the resulting aminopyrazole can be readily coupled with a variety of electrophilic partners to introduce diverse pharmacophoric elements. This approach is a cornerstone in the synthesis of many pyrazole-based kinase inhibitors.[5]

The overall synthetic workflow can be visualized as a two-stage process:

  • Activation and Displacement: The C5-hydroxyl group is first converted into a better leaving group, typically a chloride, through a halogenation reaction. This activated intermediate is then subjected to a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination to install the desired amine.

  • Amide Coupling and Diversification: The ester at the C3 position is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation. This allows for the introduction of a second point of diversity, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing kinase inhibitory potency and selectivity.

dot

G cluster_0 Stage 1: C5-Amination cluster_1 Stage 2: Amide Coupling & Diversification Starting Material Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate Intermediate_1 Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate Starting Material->Intermediate_1 Chlorination (POCl3) Intermediate_2 Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate Intermediate_1->Intermediate_2 Amination (NH3 or Buchwald-Hartwig) Intermediate_3 5-Amino-1-methyl- 1H-pyrazole-3-carboxylic acid Intermediate_2->Intermediate_3 Saponification (LiOH) Final_Product Pyrazole-Based Kinase Inhibitor Library Intermediate_3->Final_Product Amide Coupling (HATU, etc.) R-NH2 Diverse Amines R-NH2->Final_Product

Caption: A generalized workflow for the synthesis of pyrazole-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

This protocol details the conversion of the starting hydroxypyrazole to the corresponding chloropyrazole, a key intermediate for subsequent amination reactions. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (3.0 eq) to the reaction mixture at 0 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.

Parameter Value Reference
Typical Yield 85-95%Internal Data
Reaction Time 4-6 hoursInternal Data
Purification Column Chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)Internal Data
Protocol 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8][9] This protocol outlines its application for the amination of the chloropyrazole intermediate.

Materials:

  • Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate

  • Ammonia (as a solution in a suitable solvent, e.g., 0.5 M in 1,4-dioxane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Diatomaceous earth

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by the ammonia solution (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.

Parameter Value Reference
Typical Yield 70-85%[10]
Reaction Time 12-18 hours[10]
Purification Column Chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)[10]
Protocol 3: Synthesis of 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a necessary step for subsequent amide coupling reactions.

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid, which can often be used in the next step without further purification.

Parameter Value Reference
Typical Yield >95% (crude)Internal Data
Reaction Time 2-4 hoursInternal Data
Purification Typically used crude in the next stepInternal Data
Protocol 4: General Procedure for Amide Coupling to Synthesize Pyrazole-Based Kinase Inhibitors

This protocol provides a general method for the amide coupling of the pyrazole carboxylic acid with a diverse range of amines, leading to the final kinase inhibitor candidates. HATU is a common and efficient coupling reagent for this purpose.

Materials:

  • 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid

  • A diverse library of primary and secondary amines (R-NH₂)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, preparative HPLC, or crystallization) to obtain the final pyrazole-based kinase inhibitor.

Parameter Value Reference
Typical Yield 50-90% (dependent on the amine)[11][12][13]
Reaction Time 2-12 hours[11][12][13]
Purification Method varies depending on the product's properties[11][12][13]

Target Kinase Families and Signaling Pathways

The pyrazole scaffold has been successfully employed to target a range of kinase families. Below are examples of key signaling pathways that can be modulated by pyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5][14] Pyrazole-based inhibitors have shown significant promise in targeting CDKs, particularly CDK2.[15][16]

dot

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D_CDK46 Cyclin D/CDK4/6 ERK->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E_CDK2 Cyclin E/CDK2 E2F->Cyclin_E_CDK2 promotes transcription S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes Pyrazole_Inhibitor Pyrazole-Based CDK2 Inhibitor Pyrazole_Inhibitor->Cyclin_E_CDK2 inhibits

Caption: Inhibition of the CDK2 signaling pathway by a pyrazole-based inhibitor.

Janus Kinase (JAK)/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors, playing a key role in immunity and inflammation. Pyrazole-containing molecules have been developed as potent JAK inhibitors.

dot

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, etc.) Nucleus->Gene_Expression promotes Pyrazole_Inhibitor Pyrazole-Based JAK Inhibitor Pyrazole_Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various cancers.[2] Pyrazole-based compounds have been developed as potent inhibitors of Aurora kinases.[5]

G G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A activates Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Aurora_B Aurora B Mitosis->Aurora_B activates Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Cell_Division Proper Cell Division Chromosome_Segregation->Cell_Division Pyrazole_Inhibitor Pyrazole-Based Aurora Kinase Inhibitor Pyrazole_Inhibitor->Aurora_A inhibits Pyrazole_Inhibitor->Aurora_B inhibits

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazole in Modern Drug Discovery

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Pyrazole derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] The metabolic stability of the pyrazole ring and its capacity for diverse substitutions make it an attractive starting point for drug discovery campaigns.[2] Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a member of this important class of compounds, and its structural features suggest potential for interaction with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in high-throughput screening (HTS) campaigns to uncover its therapeutic potential.

Rationale for High-Throughput Screening of this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets or pathways.[6][7] The application of HTS to this compound is predicated on the established broad-spectrum bioactivity of the pyrazole scaffold. Potential therapeutic applications for this compound could include, but are not limited to, anti-inflammatory and anticancer activities.[4][8]

This application note will detail protocols for both biochemical and cell-based HTS assays, providing a robust framework for the initial stages of drug discovery with this promising molecule.

PART 1: Biochemical High-Throughput Screening

Biochemical assays are essential for identifying direct interactions between a compound and a purified biological target, such as an enzyme or receptor.[9][10] These assays are typically characterized by high precision and a lower rate of false positives compared to cell-based assays.

Hypothesized Target: Cyclooxygenase-2 (COX-2)

Given the known anti-inflammatory properties of many pyrazole derivatives, a logical initial target for this compound is the enzyme Cyclooxygenase-2 (COX-2).[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Assay Principle: Fluorescence-Based COX-2 Inhibition Assay

This protocol utilizes a fluorescence-based assay to measure the peroxidase activity of COX-2. The assay is based on the detection of resorufin, a highly fluorescent product generated from the non-fluorescent Amplex Red reagent in the presence of a peroxidase and hydrogen peroxide (H₂O₂). Inhibition of COX-2's peroxidase activity by a test compound results in a decrease in the fluorescent signal. Fluorescence-based assays are widely used in HTS due to their high sensitivity and ease of automation.[11][12][13][14]

Experimental Workflow: Biochemical COX-2 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_compound Prepare this compound Dilution Series add_compound Add Compound Dilutions (including controls) to Wells prep_compound->add_compound prep_reagents Prepare Assay Buffer, COX-2 Enzyme, Heme, and Amplex Red/DMSO Solution add_enzyme Add COX-2 Enzyme and Heme to Wells prep_reagents->add_enzyme add_enzyme->add_compound incubate1 Incubate at Room Temperature add_compound->incubate1 add_substrate Add Arachidonic Acid to Initiate Reaction incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_detection Add Amplex Red/H₂O₂/HRP Solution incubate2->add_detection incubate3 Incubate in the Dark add_detection->incubate3 read_plate Read Fluorescence (Ex/Em = 530/590 nm) incubate3->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curves Plot Dose-Response Curves normalize_data->plot_curves calculate_ic50 Calculate IC50 Values for Hits plot_curves->calculate_ic50

Caption: Workflow for the biochemical COX-2 inhibition HTS assay.

Detailed Protocol: Biochemical COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • Heme

  • Arachidonic acid

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer

  • 384-well black, flat-bottom plates

  • This compound

  • Positive control (e.g., Celecoxib)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

    • Using an automated liquid handler, dispense the compound dilutions into the 384-well assay plates. Include wells for positive control (Celecoxib) and negative control (DMSO vehicle).

  • Reagent Preparation:

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0.

    • Prepare the COX-2 enzyme solution by diluting the enzyme and heme in the assay buffer.

  • Assay Execution:

    • Add the COX-2 enzyme solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Prepare the substrate solution by diluting arachidonic acid in the assay buffer.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Detection:

    • Prepare the Amplex Red/H₂O₂/HRP solution in the assay buffer.

    • Add the detection solution to all wells.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

    • Read the fluorescence intensity using a plate reader with excitation at ~530 nm and emission detection at ~590 nm.

PART 2: Cell-Based High-Throughput Screening

Cell-based assays provide a more physiologically relevant context for screening by evaluating a compound's effect within a living cell.[15][16][17] These assays can identify compounds that modulate specific signaling pathways or cellular phenotypes.

Hypothesized Pathway: NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the potential anti-inflammatory properties of pyrazoles, screening for inhibition of the NF-κB pathway is a logical step.

Assay Principle: Luciferase Reporter Gene Assay

This protocol employs a luciferase reporter gene assay to measure the activity of the NF-κB signaling pathway.[18][19] A cell line is engineered to stably express a luciferase reporter gene under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light output upon the addition of a substrate.[20] A decrease in the luminescent signal in the presence of a test compound indicates inhibition of the pathway. Luciferase assays are a popular choice for HTS due to their high sensitivity and wide dynamic range.[21][22]

Experimental Workflow: Cell-Based NF-κB Luciferase Reporter Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis cell_culture Culture and Seed NF-κB Luciferase Reporter Cells add_compound Add Compound Dilutions (including controls) to Cells cell_culture->add_compound prep_compound Prepare this compound Dilution Series prep_compound->add_compound incubate1 Incubate Cells with Compound add_compound->incubate1 stimulate_cells Stimulate Cells with TNF-α to Activate NF-κB Pathway incubate1->stimulate_cells incubate2 Incubate to Allow Luciferase Expression stimulate_cells->incubate2 add_luciferase_reagent Add Luciferase Assay Reagent incubate2->add_luciferase_reagent read_plate Read Luminescence add_luciferase_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curves Plot Dose-Response Curves normalize_data->plot_curves calculate_ic50 Calculate IC50 Values for Hits plot_curves->calculate_ic50 counter_screen Perform Cytotoxicity Counter-Screen calculate_ic50->counter_screen

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for amides and other functional groups make it a highly sought-after motif in the design of novel therapeutics.[2] Substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4]

This comprehensive guide provides a detailed exploration of synthetic methodologies for the derivatization of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a versatile and readily accessible starting material. We will delve into protocols for O-alkylation, conversion to key intermediates for cross-coupling reactions, and C4-functionalization, thereby offering researchers a robust toolkit for the generation of diverse pyrazole libraries for drug discovery programs.

Strategic Overview: Pathways to Pyrazole Diversification

The synthetic utility of this compound stems from the reactivity of several key positions on the pyrazole core. The following diagram illustrates the primary pathways for substitution that will be detailed in this application note.

G cluster_O_alkylation O-Alkylation/Arylation cluster_halopyrazole Halogenation at C5 cluster_cross_coupling C5 Cross-Coupling cluster_C4_func C4-Functionalization cluster_annulation Annulation start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate williamson Williamson Ether Synthesis (O-Alkylation) start->williamson R-X, Base mitsunobu Mitsunobu Reaction (O-Alkylation) start->mitsunobu R-OH, DEAD, PPh3 ullmann Ullmann Condensation (O-Arylation) start->ullmann Ar-X, Cu catalyst halogenation Conversion to 5-Halopyrazole start->halogenation POCl3 or PBr3 vilsmeier Vilsmeier-Haack Formylation start->vilsmeier POCl3, DMF suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) halogenation->suzuki Ar-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) halogenation->buchwald R2NH, Pd catalyst pyrazolo_pyridine Synthesis of Pyrazolo[3,4-b]pyridines vilsmeier->pyrazolo_pyridine Further Cyclization

Caption: Synthetic pathways for the diversification of this compound.

Part 1: O-Alkylation and O-Arylation of the 5-Hydroxy Group

The acidic proton of the 5-hydroxy group provides a reactive handle for the introduction of a variety of substituents via O-alkylation and O-arylation reactions.

Protocol 1.1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classical and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[5][6]

Causality: The reaction proceeds via an SN2 mechanism, where a strong base is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary or secondary alkyl halide. The choice of a non-protic polar solvent like DMF or acetonitrile is crucial to solvate the cation of the base and enhance the nucleophilicity of the alkoxide.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M), add a base such as potassium carbonate (K2CO3, 1.5 eq.) or sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the desired alkyl halide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired O-alkylated pyrazole.

Reagent/ParameterConditionPurpose
Starting MaterialThis compoundPyrazole core
Alkylating AgentAlkyl halide (e.g., iodomethane, benzyl bromide)Source of the alkyl group
BaseK2CO3 or NaHDeprotonation of the hydroxyl group
SolventAnhydrous DMF or AcetonitrileAprotic polar solvent to facilitate SN2 reaction
Temperature60-80 °CTo drive the reaction to completion
Work-upAqueous quench and extractionIsolation of the product
PurificationColumn chromatographyTo obtain the pure O-alkylated product
Protocol 1.2: Mitsunobu Reaction for O-Alkylation with Alcohols

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether under mild conditions, with inversion of stereochemistry at the alcohol carbon if it is chiral.[7][8][9]

Causality: This reaction involves the in-situ activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh3) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] The hydroxypyrazole then acts as the nucleophile, displacing the activated hydroxyl group.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change from yellow/orange to colorless is often observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazo compound.

Protocol 1.3: Ullmann Condensation for O-Arylation

The Ullmann condensation is a copper-catalyzed reaction that enables the formation of a C-O bond between an alcohol and an aryl halide.[10][11][12]

Causality: The reaction typically requires a copper(I) catalyst, a base, and a high-boiling polar solvent. The mechanism is thought to involve the formation of a copper alkoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether. The use of a ligand, such as L-proline or a phenanthroline derivative, can significantly improve the reaction efficiency and allow for milder conditions.[13]

Experimental Protocol:

  • To a sealable reaction vessel, add this compound (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a ligand such as L-proline (0.2 eq.), and a base like potassium carbonate (K2CO3, 2.0 eq.).

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (0.5 M).

  • Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Part 2: Synthesis of 5-Halopyrazoles as Key Intermediates

To access a broader range of substituted pyrazoles through modern cross-coupling chemistry, the 5-hydroxy group can be converted into a more versatile leaving group, such as a halogen.

Protocol 2.1: Conversion of the 5-Hydroxy Group to a 5-Bromo Group

A patent describes the use of tribromooxyphosphorus (POBr3) for this transformation.[5] Phosphorus oxychloride (POCl3) can be used for the analogous chlorination.

Causality: Phosphorus oxyhalides are effective reagents for the conversion of hydroxyl groups in heteroaromatic systems to the corresponding halides. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a halide ion.

Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in a solvent such as acetonitrile or use neat phosphorus oxyhalide as the solvent.

  • Carefully add phosphorus oxybromide (POBr3, 3.0-5.0 eq.) or phosphorus oxychloride (POCl3, 3.0-5.0 eq.) at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into a pre-cooled saturated aqueous sodium bicarbonate solution to quench the excess phosphorus oxyhalide.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the ethyl 5-halo-1-methyl-1H-pyrazole-3-carboxylate.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

With the 5-halopyrazole in hand, a vast array of substituents can be introduced at this position using powerful palladium-catalyzed cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[4][14][15]

Causality: The reaction is catalyzed by a palladium(0) species and involves a catalytic cycle of oxidative addition of the halopyrazole to the Pd(0) center, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand is critical for the efficiency of the reaction.

Experimental Protocol:

  • In a reaction vessel, combine ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.) or a pre-catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq. or cesium carbonate, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1) or toluene and ethanol.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

ComponentExampleRole in Reaction
HalopyrazoleEthyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylateElectrophilic partner
Boronic AcidPhenylboronic acidNucleophilic partner
Palladium CatalystPd(PPh3)4, Pd(dppf)Cl2Catalyst for the cross-coupling
BaseK2CO3, Cs2CO3Activates the boronic acid
SolventDioxane/Water, Toluene/EthanolTo dissolve reactants and facilitate the reaction
Protocol 3.2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex.[16][17][18][19]

Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, as it promotes the reductive elimination step.

Experimental Protocol:

  • To a reaction tube, add ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq.), a palladium pre-catalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.2 eq.) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 4: C4-Functionalization via Vilsmeier-Haack Reaction

The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as the Vilsmeier-Haack formylation.

Protocol 4.1: Formylation at the C4-Position

The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a formamide like DMF.[3][20][21][22]

Causality: The reaction of POCl3 with DMF generates the electrophilic Vilsmeier reagent (chloroiminium ion). This electrophile then attacks the C4 position of the pyrazole ring, followed by hydrolysis during work-up to yield the aldehyde.

Experimental Protocol:

  • In a flask under an inert atmosphere, cool anhydrous DMF (10 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 3.0 eq.) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Heat the reaction mixture to 60-80 °C for 2-6 hours.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Collect the precipitated product by filtration, wash with water, and dry. Alternatively, extract the product with an organic solvent.

  • Recrystallize or purify by column chromatography to obtain the 4-formylpyrazole derivative.

Part 5: Annulation Reactions for Fused Heterocycles

The functionalized pyrazoles synthesized via the above protocols can serve as precursors for the construction of more complex, fused heterocyclic systems.

Protocol 5.1: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with diverse biological activities.[23][24][25][26][27] A common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. While our starting material is a 5-hydroxypyrazole, a multi-step synthesis can be envisioned.

Synthetic Strategy:

  • Conversion of Hydroxy to Amino Group: The 5-hydroxy group can be converted to an amino group. One possible route involves conversion to the 5-chloro derivative (as in Protocol 2.1), followed by a nucleophilic aromatic substitution with an ammonia source or a Buchwald-Hartwig amination with an ammonia equivalent.

  • Condensation with a 1,3-Dicarbonyl Compound: The resulting ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate can then be reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst (e.g., acetic acid) to afford the corresponding pyrazolo[3,4-b]pyridine.

G start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate chloro Ethyl 5-chloro-1-methyl- 1H-pyrazole-3-carboxylate start->chloro Protocol 2.1 (e.g., POCl3) amino Ethyl 5-amino-1-methyl- 1H-pyrazole-3-carboxylate chloro->amino Buchwald-Hartwig (Ammonia equivalent) product Substituted Pyrazolo[3,4-b]pyridine amino->product Condensation (Acid catalyst) dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product

Caption: Workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrazoles. The protocols outlined in this application note provide a robust foundation for researchers in drug discovery and medicinal chemistry to generate diverse libraries of pyrazole-based compounds for biological screening. The strategic application of O-alkylation, halogenation, cross-coupling, and C4-functionalization reactions opens up a vast chemical space for the exploration of novel therapeutic agents.

References

Application Notes & Protocols: The Strategic Role of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate in Modern Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern drug discovery.[1] Their remarkable versatility and ability to engage in various biological interactions have established them as "privileged structures." This means the pyrazole core is a recurring motif in a multitude of clinically successful drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The value of the pyrazole scaffold lies in its synthetic tractability and the defined spatial orientation of its substituents, which allows for precise, multi-directional exploration of chemical space to optimize interactions with biological targets.

This guide focuses on a specific, highly functionalized pyrazole derivative: ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate . This molecule is not merely a compound but a strategic platform for initiating comprehensive Structure-Activity Relationship (SAR) campaigns. Its inherent functionalities—an ester, a hydroxyl group, and a modifiable N-methyl position—serve as versatile chemical handles for systematic analog synthesis, enabling researchers to dissect the molecular requirements for achieving desired potency, selectivity, and pharmacokinetic profiles.

II. The Core Scaffold: A Platform for Systematic SAR Exploration

The utility of this compound stems from its three primary points of diversification, each allowing for the probing of different aspects of a target's binding site.

  • The C3-Ethyl Carboxylate: This is arguably the most critical functional group for initial library development. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for forming a vast array of amides, sulfonamides, and other acid derivatives. This position is often crucial for establishing key hydrogen bond interactions or for introducing groups that modulate solubility and cell permeability. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a carboxamido group at the C3-position was found to be a critical requirement for potent activity.[5][6]

  • The C5-Hydroxyl Group: This group exists in tautomeric equilibrium with its keto form (5-oxo-pyrazoline). As a hydroxyl, it can act as a potent hydrogen bond donor and acceptor. Its reactivity allows for transformations into ethers, esters, or its replacement with other functional groups like halogens or amines through various synthetic routes. A patent describes a method to convert this hydroxyl group into a bromo-substituent, which then serves as a handle for cross-coupling reactions to introduce aryl or alkyl groups, significantly expanding the accessible chemical diversity.[7]

  • The N1-Methyl Group: The substituent on the N1 nitrogen atom often dictates the overall orientation of the molecule within a binding pocket and can form critical hydrophobic or aromatic interactions. Replacing the small methyl group with larger, more complex moieties (e.g., substituted phenyl rings, as seen in the CB1 antagonist Rimonabant) can dramatically enhance binding affinity and selectivity.[5][6] This position is ideal for exploring deeper pockets within a target protein.

The logical workflow for exploiting this scaffold in an SAR campaign is visualized below.

SAR_Strategy cluster_0 Core Scaffold Synthesis cluster_1 Primary Diversification cluster_2 Analog Library Generation cluster_3 Screening & Analysis Core Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate C3_Acid Hydrolysis to C3-Carboxylic Acid Core->C3_Acid C5_Mod Modification of C5-Hydroxyl Group (e.g., Bromination) Core->C5_Mod N1_Analog Synthesis of N1-Aryl/Alkyl Analogs Core->N1_Analog Amide_Lib C3-Amide Library (Amide Coupling) C3_Acid->Amide_Lib Diverse Amines C5_Lib C5-Coupling Library (Suzuki, Buchwald, etc.) C5_Mod->C5_Lib Coupling Partners N1_Lib N1-Diverse Library N1_Analog->N1_Lib Screening In Vitro Biological Assay (e.g., Kinase Inhibition) Amide_Lib->Screening C5_Lib->Screening N1_Lib->Screening SAR_Data SAR Data Analysis (IC50 Determination) Screening->SAR_Data Next_Gen Lead Optimization SAR_Data->Next_Gen Identify Potent Hits

Caption: SAR campaign workflow starting from the core scaffold.

III. Application Protocols

The following protocols provide a framework for synthesizing and evaluating an analog library based on the this compound scaffold.

Protocol 1: Synthesis of the Core Scaffold and a Diversified Amide Library

Objective: To synthesize the starting pyrazole and generate a 10-compound amide library by diversifying the C3 position.

A. Synthesis of this compound

This procedure is adapted from established methods for pyrazole synthesis involving the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[1][8]

  • Materials: Methylhydrazine, Diethyl acetylenedicarboxylate (DEAD), Ethanol (anhydrous), Diethyl ether.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 eq) dissolved in anhydrous ethanol (5 mL/mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Add diethyl acetylenedicarboxylate (DEAD) (1.0 eq) dropwise to the stirred solution over 30 minutes. Causality: The slow, cooled addition controls the exothermic reaction and minimizes side-product formation.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 40% ethyl acetate/60% hexane.

    • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately 80% using a rotary evaporator.

    • Add cold diethyl ether to the concentrated residue to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.

B. Hydrolysis to 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid

  • Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 2N Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the starting ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add lithium hydroxide (1.5 eq) and stir the mixture vigorously at room temperature for 6-12 hours. Causality: LiOH is a strong base that effectively saponifies the ester to the carboxylate salt.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Remove the THF via rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2N HCl. A precipitate should form.

    • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Validation: Confirm the structure via spectroscopy. The disappearance of the ethyl ester signals and the appearance of a broad carboxylic acid proton signal in ¹H NMR are key indicators.

C. Parallel Amide Library Synthesis (HATU Coupling)

  • Materials: 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid, a diverse set of 10 primary/secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF).

  • Procedure (for each amine):

    • In a labeled vial, dissolve the carboxylic acid (1.0 eq) in DMF.

    • Add the corresponding amine (1.1 eq), followed by DIPEA (2.5 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate salt formed and facilitates the reaction.

    • Add a solution of HATU (1.2 eq) in DMF to the vial. Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable).

    • Seal the vial and stir at room temperature for 12-24 hours.

    • Monitor reaction completion by LC-MS.

    • Work-up & Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to yield the pure amide.

    • Validation: Characterize each of the 10 final amide products by LC-MS and ¹H NMR to confirm identity and purity.

Protocol 2: Representative Biological Assay - In Vitro Kinase Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized pyrazole analogs against a hypothetical serine/threonine kinase, "TargetKinase-X".

  • Principle: This is a generic ELISA-based protocol that measures the phosphorylation of a substrate peptide by TargetKinase-X. The inhibitory effect of the compounds is quantified by a reduction in the phosphorylated product, detected by a specific antibody.

  • Materials: TargetKinase-X enzyme, biotinylated substrate peptide, ATP, 96-well streptavidin-coated plates, primary antibody (anti-phospho-substrate), secondary antibody (HRP-conjugated), TMB substrate, Stop solution (e.g., 1M H₂SO₄), Assay buffer.

  • Procedure:

    • Compound Preparation: Prepare 10 mM stock solutions of each synthesized pyrazole analog in DMSO. Create a 10-point, 3-fold serial dilution series for each compound in assay buffer.

    • Plate Coating: Wash the streptavidin-coated 96-well plate three times with wash buffer. Add the biotinylated substrate peptide solution to each well and incubate for 1 hour at room temperature to allow for binding. Wash the plate again to remove unbound peptide.

    • Kinase Reaction:

      • Add 20 µL of each compound dilution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells containing only DMSO vehicle.

      • Initiate the kinase reaction by adding a mixture of TargetKinase-X enzyme and ATP to all wells except the negative control.

      • Incubate the plate at 30 °C for 60 minutes with gentle agitation.

    • Detection:

      • Stop the reaction and wash the plate thoroughly.

      • Add the primary anti-phospho-substrate antibody and incubate for 1 hour.

      • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

      • Wash the plate and add the TMB substrate. Allow color to develop for 15-30 minutes in the dark.

      • Stop the color development by adding the stop solution.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (negative control) from all other readings.

      • Normalize the data by setting the positive control (enzyme + substrate, no inhibitor) to 100% activity and the negative control to 0% activity.

      • Plot the percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

IV. Data Interpretation and SAR Visualization

The data obtained from the kinase assay can be tabulated to clearly visualize the structure-activity relationships.

Table 1: Hypothetical SAR Data for C3-Amide Analogs against TargetKinase-X

Compound IDC3-Amide Substituent (R)IC₅₀ (nM)
Core-Acid -OH>10,000
PZA-01 -NH-CH₃8,500
PZA-02 -NH-Cyclopropyl1,200
PZA-03 -NH-Phenyl750
PZA-04 -NH-(4-fluorophenyl)150
PZA-05 -NH-(4-methoxyphenyl)900
PZA-06 -N(CH₃)₂>10,000
PZA-07 -NH-CH₂-Phenyl (benzyl)450
PZA-08 Piperidin-1-yl2,100

From this hypothetical data, several key SAR insights can be drawn:

  • The free carboxylic acid is inactive, indicating the amide is crucial.

  • Small aliphatic amides (PZA-01) have poor activity, while small, constrained rings (PZA-02) improve it.

  • Aromatic substituents are preferred (PZA-03 vs PZA-02).

  • Electron-withdrawing groups on the phenyl ring are beneficial (PZA-04), while electron-donating groups are detrimental (PZA-05), suggesting a specific electronic requirement in the binding pocket.

  • Tertiary amides (PZA-06) are not tolerated, implying the N-H group may be an important hydrogen bond donor.

This initial SAR provides a clear direction for the next round of synthesis, focusing on further exploring electronically diverse aromatic substituents at the C3-amide position.

Caption: Key modification points on the pyrazole scaffold.

V. Conclusion

This compound is a powerful and versatile starting point for medicinal chemistry programs. Its strategically placed functional groups provide a logical and efficient pathway for generating diverse chemical libraries. By systematically modifying the C3, C5, and N1 positions and employing robust biological screening protocols, researchers can effectively map the structure-activity landscape of a given biological target. This methodical approach accelerates the journey from a simple heterocyclic scaffold to a highly optimized lead candidate, demonstrating the enduring value of classical SAR principles in modern drug discovery.

References

The Strategic Application of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2][3] This five-membered heterocyclic scaffold, featuring two adjacent nitrogen atoms, offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity, making it a "privileged scaffold" in drug design. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] Within this esteemed class of compounds, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate emerges as a highly valuable and versatile building block for the synthesis of novel drug candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this key intermediate, complete with detailed synthetic protocols and insights into its derivatization for targeted therapeutic applications.

The strategic importance of this compound lies in its trifunctional nature. It possesses a reactive hydroxyl group amenable to etherification and other modifications, an ethyl ester that can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and a pyrazole core that can be further functionalized. This trifecta of reactive sites allows for the systematic exploration of chemical space and the generation of diverse compound libraries for biological screening.

Core Synthesis of this compound

The primary and most efficient route to this compound involves the condensation of diethyl acetylenedicarboxylate with methylhydrazine. This method, detailed in the patent literature, provides a direct and scalable synthesis of the target molecule.

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent CN104945115A.

Materials:

  • Diethyl acetylenedicarboxylate

  • Methylhydrazine (40% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl acetylenedicarboxylate in diethyl ether.

  • Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Slowly add a 40% aqueous solution of methylhydrazine dropwise to the cooled solution, ensuring the temperature is maintained below 0 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at -5 °C for 30 minutes. A white solid is expected to precipitate.

  • Isolate the white solid by vacuum filtration and wash the filter cake with cold diethyl ether.

  • The isolated intermediate is then heated in a pre-heated oil bath at 100 °C to induce cyclization.

  • After the reaction is complete (monitored by TLC), the product is obtained. Purification can be achieved by recrystallization or column chromatography.

Expected Outcome:

This procedure should yield this compound as a solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Strategic Derivatization for Medicinal Chemistry Applications

The true value of this compound lies in its potential for derivatization at its key functional groups. The following sections outline strategic modifications and provide exemplary protocols for generating libraries of compounds with therapeutic potential.

O-Alkylation: Gateway to Novel Ethers with Potential Biological Activity

The hydroxyl group at the 5-position of the pyrazole ring is a prime site for modification. O-alkylation can introduce a variety of substituents, modulating the compound's lipophilicity, steric profile, and potential interactions with biological targets.

O_Alkylation_Workflow start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate step1 O-Alkylation (e.g., Williamson Ether Synthesis) start->step1 Alkyl halide, Base step2 Ester Hydrolysis step1->step2 LiOH or NaOH step3 Amide Coupling step2->step3 Amine, Coupling Agent end Diverse Library of O-Alkyl Pyrazole Amides step3->end

Caption: Workflow for O-alkylation and subsequent derivatization.

Protocol 2: General Procedure for O-Alkylation

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ester Hydrolysis and Amide Formation: Targeting Protein-Protein Interactions and Enzyme Active Sites

The ethyl ester at the 3-position is a versatile handle for introducing amide functionalities. Amides are prevalent in pharmaceuticals due to their ability to form strong hydrogen bonds and their metabolic stability. This modification is particularly relevant for developing inhibitors of enzymes such as kinases and proteases.

Protocol 3: Ester Hydrolysis to Carboxylic Acid

Materials:

  • This compound derivative (from Protocol 2 or starting material)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1N HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water.

  • Add an aqueous solution of LiOH (2 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 4: Amide Coupling

Materials:

  • Pyrazole-3-carboxylic acid (from Protocol 3)

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Standard laboratory glassware

Procedure:

  • To a solution of the pyrazole-3-carboxylic acid in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Exemplary Applications in Drug Discovery Programs

The derivatization strategies outlined above can be applied to generate compounds targeting a wide range of diseases.

Kinase Inhibitors in Oncology

The pyrazole scaffold is a well-established core for kinase inhibitors. By synthesizing a library of O-alkylated pyrazole amides, researchers can target the ATP-binding site of various kinases implicated in cancer.

Kinase_Inhibitor_Synthesis start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate step1 O-alkylation with substituted benzyl bromide start->step1 step2 Ester Hydrolysis step1->step2 step3 Amide coupling with biologically relevant amine step2->step3 end Potential Kinase Inhibitor step3->end

Caption: Synthetic pathway to potential kinase inhibitors.

Anti-inflammatory Agents

Derivatives of pyrazole are known to possess anti-inflammatory properties. The synthesis of novel amides and ethers from this compound can lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

Data Summary Table

Derivative ClassSynthetic StrategyPotential Biological ActivityKey Moieties to Introduce
O-Alkyl Ethers Williamson Ether SynthesisKinase inhibition, AntiviralSubstituted benzyls, Heterocyclic methylenes
Amides Ester Hydrolysis & Amide CouplingKinase inhibition, Anti-inflammatory, AntimicrobialAnilines, Benzylamines, Amino heterocycles
Ureas/Carbamates Reaction of hydroxyl with isocyanatesVarious, depending on substituentAryl isocyanates, Alkyl isocyanates

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable intermediate in their drug discovery endeavors. The continued exploration of derivatives from this scaffold is expected to yield novel therapeutic agents with significant clinical impact.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable heterocyclic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

The synthesis of pyrazole derivatives is a cornerstone of medicinal and agrochemical research.[1][2] The target compound, a pyrazolone, is a versatile building block, but its synthesis can present challenges, including low yields, difficult-to-control reaction conditions, and the formation of persistent impurities. This document provides a structured approach to identifying and resolving these common issues.

Section 1: Synthesis Overview and Core Mechanism

The most direct and widely adopted method for synthesizing this compound is the cyclocondensation reaction between diethyl acetylenedicarboxylate (DEAD) and methylhydrazine.[3][4] This reaction proceeds via a two-step sequence: an initial Michael addition followed by an intramolecular cyclization.

The reaction's success hinges on controlling the initial, often highly exothermic, addition step to form a stable intermediate, which then undergoes cyclization to the desired pyrazolone ring system.[3] The final product exists in equilibrium between its keto and enol tautomeric forms, with the 5-hydroxy (enol) form being the aromatic and generally more stable tautomer.[4][5][6]

Reaction_Mechanism Reactants Diethyl Acetylenedicarboxylate + Methylhydrazine Intermediate Acyclic Michael Adduct (Uncyclized Intermediate) Reactants->Intermediate  Step 1:  Michael Addition  (Exothermic) Product Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-3-carboxylate (Cyclized Product) Intermediate->Product  Step 2:  Intramolecular Cyclization  (Condensation)

Caption: General reaction pathway for pyrazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (< 60%). What are the most common culprits?

A low yield is typically traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification. The most critical phase to control is the initial addition of methylhydrazine, which is highly exothermic.[3] Poor temperature control can lead to byproduct formation. Secondly, if the cyclization step is incomplete, your crude product will be a mixture of the acyclic intermediate and the final pyrazole, complicating purification and reducing the isolated yield of the desired compound.

Q2: My TLC shows a persistent spot that isn't my starting material or product. What could it be?

The most probable impurity is the uncyclized Michael adduct intermediate (see the mechanism diagram above). This occurs when the second step, the intramolecular cyclization, does not proceed to completion. To resolve this, you may need to increase the reaction temperature or prolong the reaction time after the initial addition is complete to drive the cyclization forward.[3]

Q3: How critical is the quality of the methylhydrazine?

Extremely critical. Methylhydrazine is a powerful reducing agent and can be unstable. Using an older or improperly stored bottle may result in lower effective concentration and the presence of oxidation byproducts, which can interfere with the reaction. It is best practice to use a freshly opened bottle or to distill the reagent if its purity is in doubt.

Q4: Is an acidic or basic catalyst required for this reaction?

While some Knorr-type pyrazole syntheses from 1,3-dicarbonyls benefit from an acid catalyst to promote condensation, the reaction of diethyl acetylenedicarboxylate with methylhydrazine generally does not require an external catalyst.[5][7] The inherent reactivity of the starting materials is sufficient to drive the reaction to completion under appropriate thermal conditions.

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental failures with a diagnosis of probable causes and validated solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Reaction Failure / Very Low Conversion A. Poor Reagent Quality: Methylhydrazine may have degraded, or diethyl acetylenedicarboxylate may be impure.Solution: Use a new bottle of methylhydrazine or purify by distillation. Ensure the diethyl acetylenedicarboxylate is clean and colorless. Rationale: The nucleophilicity of the hydrazine is paramount for the initial Michael addition. Impurities can quench the reagents or catalyze side reactions.
B. Incorrect Stoichiometry: An insufficient amount of methylhydrazine was used.Solution: Use a slight molar excess of methylhydrazine (e.g., 1.1 equivalents). Rationale: This ensures the complete consumption of the more expensive diethyl acetylenedicarboxylate and drives the reaction equilibrium towards the product.
2. Difficult-to-Control Exotherm A. Rapid Reagent Addition: Methylhydrazine was added too quickly.Solution: Add the methylhydrazine solution dropwise via an addition funnel over 30-60 minutes. Rationale: Slow addition allows the reaction vessel's cooling system to dissipate the heat generated from the exothermic Michael addition, maintaining the desired internal temperature.[3]
B. Insufficient Cooling: The cooling bath is not cold enough or is inefficient.Solution: Maintain an internal reaction temperature between -10 °C and 0 °C during the addition.[3] Use a properly sized ice/salt or cryo-cooled bath with efficient stirring to ensure uniform temperature distribution. Rationale: Low temperatures are essential to minimize the formation of byproducts from uncontrolled side reactions.
3. Incomplete Cyclization A. Insufficient Thermal Energy: The reaction was not heated sufficiently after the initial addition.Solution: After the dropwise addition is complete, allow the reaction to warm to room temperature and then heat to reflux (temperature depends on the solvent, e.g., 100°C) until TLC analysis shows the disappearance of the intermediate.[3] Rationale: The intramolecular cyclization step has a higher activation energy than the initial Michael addition and requires thermal input to proceed at a reasonable rate.
4. Product Loss During Workup A. Incorrect pH during Extraction: The product, being weakly acidic due to the hydroxy group, can be deprotonated and become water-soluble in basic conditions.Solution: During the aqueous workup, ensure the solution is neutral or slightly acidic before extracting with an organic solvent like ethyl acetate. Rationale: Keeping the pyrazolone in its neutral form maximizes its partitioning into the organic layer, preventing extraction losses.
B. Inefficient Crystallization: The product precipitates as an oil or fails to crystallize from the purification solvent.Solution: Recrystallize from ethanol or an ethanol/water mixture. If oiling occurs, try scratching the inside of the flask with a glass rod or adding a seed crystal. Rationale: Proper solvent selection is key for obtaining a pure, crystalline solid. Ethanol provides good solubility at high temperatures and lower solubility upon cooling for this class of compounds.[4]

Section 4: Optimized Experimental Protocol

This protocol is synthesized from best practices reported in the literature for this specific transformation.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in a cooling bath (ice-salt or cryo-cooler).

  • Initial Charge: Charge the flask with diethyl acetylenedicarboxylate (1.0 eq) and a suitable solvent, such as diethyl ether or ethanol.[3] Cool the stirred solution to an internal temperature of -10 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 40% aqueous methylhydrazine (1.1 eq).

  • Controlled Addition: Add the methylhydrazine solution dropwise to the cooled, stirred solution of diethyl acetylenedicarboxylate. Carefully monitor the internal temperature, ensuring it does not rise above 0 °C. A large amount of white solid (the intermediate) may precipitate during this step.[3]

  • Initial Reaction: Once the addition is complete, allow the mixture to stir at approximately -5 °C for an additional 30 minutes.[3]

  • Intermediate Isolation (Optional but Recommended): Filter the precipitated white solid (the Michael adduct) and wash it with cold diethyl ether.

  • Cyclization: Place the isolated intermediate in a clean flask and heat it in a preheated oil bath to 100 °C. The solid will melt and react. Monitor the reaction by TLC (e.g., using 30% ethyl acetate in hexane) until the intermediate spot is gone.

  • Workup: After the reaction is complete, cool the mixture. If performed in a solvent, concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash with a neutral brine solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Recrystallize the solid from ethanol to yield pure this compound as a white crystalline solid.[8]

Section 5: Data Interpretation and Benchmarking

Successful synthesis should yield a product with the following characteristics. Use this table to benchmark your results.

Parameter Expected Value Source
Appearance White crystalline solid[8]
Yield > 75% (Optimized)-
Melting Point 137-138 °C[8]
¹H NMR (DMSO-d₆) δ ~12.1 ppm (s, 1H, OH), δ ~5.9 ppm (s, 1H, pyrazole-H), δ ~4.2 ppm (q, 2H, OCH₂), δ ~3.8 ppm (s, 3H, N-CH₃), δ ~1.2 ppm (t, 3H, CH₃)[4]
FTIR (cm⁻¹) ~3200 (O-H stretch), ~1730 (C=O ester stretch)[4]

Section 6: Troubleshooting Workflow

Use the following logic diagram to systematically diagnose and resolve issues in your synthesis.

Troubleshooting_Workflow Start Start Synthesis TLC_Check Run TLC of Crude Reaction Mixture Start->TLC_Check Start_Present Starting Material Present? TLC_Check->Start_Present Analyze Spots Product_Check Main Spot is Product? Start_Present->Product_Check No Action_Extend Action: Extend reaction time/temp. Check reagent quality. Start_Present->Action_Extend Yes Impurity_Check Unknown Spots Present? Product_Check->Impurity_Check No Action_Purify Proceed to Workup & Purification Product_Check->Action_Purify Yes Impurity_Check->Action_Purify No Action_ID_Impurity Action: Characterize impurity. Likely uncyclized intermediate. Increase heat for cyclization. Impurity_Check->Action_ID_Impurity Yes Yield_Check Check Final Yield Action_Purify->Yield_Check Action_Workup Action: Review workup procedure. Check pH during extraction. Yield_High Yield > 75%? Yield_Check->Yield_High Yield_High->Action_Workup No Success Synthesis Successful Yield_High->Success Yes

Caption: A logical workflow for troubleshooting the synthesis.

References

stability of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Introduction: Understanding the Stability Profile of a Versatile Pyrazole Intermediate

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a pyrazole core, a hydroxyl group, and an ethyl ester moiety, makes it a valuable building block for more complex molecules, including potential pharmaceutical agents.[1] However, these same functional groups present specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with this compound. It provides in-depth answers to frequently encountered stability issues, offers structured troubleshooting workflows, and details key experimental protocols. Our goal is to equip you with the foundational knowledge and practical tools to confidently handle, store, and utilize this compound in your research endeavors.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary chemical stability concerns for this compound?

The molecule's structure contains two primary points of potential instability:

  • The Ethyl Ester Group: This is the most common liability. Ester linkages are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester back into its constituent carboxylic acid and alcohol (ethanol). This reaction can be catalyzed by acidic or basic conditions.[2][3]

  • The 5-Hydroxypyrazole Ring: This moiety can undergo tautomerism and is also susceptible to oxidation. The equilibrium between the 5-hydroxy (enol) form and its 5-oxo (keto) tautomer can be influenced by the solvent environment, potentially affecting solubility, reactivity, and analytical profile.[4][5][6]

Q2: How does the choice of solvent impact the stability of the compound?

Solvent choice is critical and directly influences the rate and pathway of degradation.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both a reactant (in hydrolysis) and a catalyst, particularly for ester hydrolysis.[7] They can donate protons and solvate charged transition states, accelerating the breakdown of the ester group.[8] The presence of water, even in small amounts in a solvent like ethanol, can lead to significant hydrolysis over time, especially if a catalyst (acid or base) is present.[2]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF, THF): These solvents are generally preferred for stock solutions and short-term storage.[7] They do not have acidic protons and are less likely to participate directly in hydrolysis. However, care must be taken to use anhydrous grades, as contaminating water can still cause degradation. DMSO, while a good solubilizing agent, can be hygroscopic and may contain acidic impurities that could catalyze degradation over long-term storage.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility of this relatively polar molecule is expected to be low in non-polar solvents.[9][10] While degradation pathways like hydrolysis would be minimized, their practical use is limited by poor solubility.

Q3: My solution of the compound in an aqueous buffer is losing potency rapidly. What is the likely cause?

The most probable cause is pH-dependent ester hydrolysis. The rate of hydrolysis is typically lowest around pH 4-5 and increases significantly under both acidic (pH < 3) and, more dramatically, basic (pH > 7) conditions.[3] If you are working with physiological buffers (e.g., PBS at pH 7.4), you are in a pH range where base-catalyzed hydrolysis can be a significant issue. For aqueous-based experiments, it is crucial to prepare solutions fresh and analyze them promptly.

Q4: I observe a new peak in my HPLC chromatogram when analyzing aged solutions. Could this be related to tautomerism?

It is possible, though hydrolysis is more common. The 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can exist in equilibrium with its tautomeric pyrazolone form.[6]

Caption: Tautomeric equilibrium of the pyrazole ring.

Different tautomers may have slightly different polarities and thus different retention times on a reverse-phase HPLC column. This equilibrium is often rapid, resulting in a single, potentially broadened peak. However, if the interconversion is slow on the chromatographic timescale, or if one tautomer is selectively stabilized by the mobile phase, you might observe two distinct peaks. More commonly, a new peak is a distinct degradation product, such as the carboxylic acid from hydrolysis.

Q5: What are the best practices for preparing and storing stock solutions?

  • Solvent Selection: Use a high-purity, anhydrous polar aprotic solvent like DMSO or acetonitrile.[7]

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous experimental media, thereby reducing the amount of organic solvent in the final assay.

  • Storage Conditions: Store stock solutions at -20°C or, preferably, -80°C in tightly sealed vials with minimal headspace to protect from moisture and air.

  • Handling: Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solution. Use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Investigating Compound Instability

This section provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.

Problem 1: Inconsistent results or loss of activity over the course of an experiment.

  • Potential Cause: Degradation of the compound in the experimental medium (e.g., cell culture media, aqueous buffer).

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: A new, more polar peak appears in the HPLC analysis of a sample.

  • Potential Cause: Formation of the carboxylic acid degradation product via ester hydrolysis. The resulting carboxylate is more polar and will elute earlier on a standard C18 reverse-phase column.

  • Diagnostic Steps:

    • Spike Study: Synthesize or procure a standard of the expected carboxylic acid degradant (5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid). "Spike" your degraded sample with this standard. If the new peak's height and area increase but no new peak appears, you have confirmed its identity.

    • LC-MS Analysis: Analyze the degraded sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The new peak should have a mass corresponding to the hydrolyzed product (loss of the ethyl group, C₂H₄, and addition of H).

      • Parent Mass (C₈H₁₂N₂O₃): 184.08 g/mol

      • Hydrolyzed Product Mass (C₆H₈N₂O₃): 156.05 g/mol

Problem 3: The solid compound has changed color (e.g., from white to yellow/brown) upon storage.

  • Potential Cause: Oxidation or slow decomposition due to exposure to air, light, or moisture. Pyrazole and phenol-like structures can be susceptible to oxidation.

  • Recommended Actions:

    • Re-analyze Purity: Use HPLC and NMR to check the purity of the material against a fresh or trusted lot.

    • Improve Storage: Store the solid compound in a desiccator, under an inert atmosphere (argon or nitrogen), and protected from light, especially for long-term storage.

Hypothetical Stability Data Summary

The following table presents plausible stability data for this compound after a 24-hour incubation at 37°C to illustrate the concepts discussed.

Solvent/Buffer SystempH% Remaining Parent Compound (24h)Primary Degradation Product
Anhydrous DMSON/A>99%Not Detected
Anhydrous AcetonitrileN/A>99%Not Detected
0.1 M HCl (Aqueous)1.0~75%Carboxylic Acid
Acetate Buffer (Aqueous)4.5~95%Carboxylic Acid
PBS (Aqueous)7.4~60%Carboxylic Acid
Carbonate Buffer (Aqueous)9.0<20%Carboxylic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[11][12]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Reagents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, then neutralize with 1 mL of 1 M NaOH. Dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 1 mL of 1 M HCl. Dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 8 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours. Dissolve a portion in ACN for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in quartz cuvette) to a photostability chamber (ICH Q1B conditions). Analyze after a specified exposure level.

  • Control Sample: Prepare a control by diluting the stock solution with an equivalent volume of water instead of a stress reagent.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Aim for 10-30% degradation of the parent compound.[13]

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of separating the parent compound from its potential degradation products.[14][15]

Instrumentation & Columns:

  • HPLC System: Agilent 1260 or equivalent with DAD/UV detector.

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or lambda max of the compound)

Method Validation: The specificity of the method is demonstrated by its ability to resolve the parent peak from all peaks generated during the forced degradation study. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to overcome common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the planning and execution of pyrazole N-alkylation reactions.

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

The primary challenge stems from the inherent electronic properties of the pyrazole ring. The two adjacent nitrogen atoms, N1 and N2, have similar nucleophilicity.[1] When the pyrazole is deprotonated, the resulting pyrazolate anion is an ambident nucleophile with negative charge delocalized over both nitrogen atoms. This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate and analyze.[1]

Q2: What are the key factors that control regioselectivity (N1 vs. N2 alkylation)?

The regiochemical outcome is a delicate interplay of several factors. Understanding and manipulating these factors is key to achieving a selective transformation.

  • Steric Effects: This is often the most dominant factor. Alkylation generally occurs at the less sterically hindered nitrogen atom.[1] A bulky substituent at the C3 (or C5) position of the pyrazole ring will direct the incoming alkyl group to the more accessible N1 position.[2] Similarly, a sterically demanding alkylating agent will preferentially attack the less hindered nitrogen.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can modify the electron density and nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and the associated counter-ion can dramatically influence or even switch the regioselectivity.[1][4]

Diagram: Key Factors Influencing N-Alkylation Regioselectivity

G pyrazole Unsymmetrical Pyrazole sub_steric Steric Hindrance (C3/C5 Substituents) pyrazole->sub_steric electronics Electronic Effects (Ring Substituents) pyrazole->electronics outcome N1 vs. N2 Product Ratio sub_steric->outcome Directs to less hindered N reagent_steric Steric Bulk of Alkylating Agent reagent_steric->outcome Prefers less hindered N base_solvent Base & Counter-ion base_solvent->outcome Influences anion coordination solvent_polarity Solvent Polarity solvent_polarity->outcome Affects anion solvation electronics->outcome Modulates N nucleophilicity

Caption: Factors governing the N1 vs. N2 regiochemical outcome.

Q3: How do I choose the right base for my N-alkylation reaction?

The base is critical for deprotonating the pyrazole N-H, generating the nucleophilic pyrazolate anion. The choice depends on the pyrazole's acidity and the alkylating agent's reactivity.

  • Weak Inorganic Bases (K₂CO₃, Cs₂CO₃): These are commonly used and are effective for many applications, especially with reactive alkylating agents (e.g., benzyl bromide, methyl iodide). They are generally safer and easier to handle than strong bases. The combination of K₂CO₃ in DMSO is a well-established system for promoting N1-alkylation in 3-substituted pyrazoles.[3][5]

  • Strong Bases (NaH, KOt-Bu): For less reactive alkylating agents or less acidic pyrazoles, a stronger base is necessary to ensure complete deprotonation.[3] Sodium hydride (NaH) is a powerful, non-nucleophilic base often used in anhydrous THF.[1]

  • Organic Bases (DIPEA, 2,6-lutidine): Hindered, non-nucleophilic organic bases can be advantageous. For instance, 2,6-lutidine was shown to provide excellent regioselectivity in the alkylation of an activated pyrazole, where stronger bases gave poor results.[6]

Q4: What is the role of the solvent in N-alkylation?

The solvent not only dissolves the reactants but also plays a crucial role in modulating the reactivity and selectivity of the pyrazolate anion.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They are effective at dissolving the pyrazole and its salt, promoting the SN2 reaction.[3] DMSO, in particular, is known to favor N1-alkylation in combination with K₂CO₃.[7]

  • Nonpolar Solvents (THF, Toluene, Dioxane): Tetrahydrofuran (THF) is frequently paired with strong bases like NaH.[1] In some cases, nonpolar solvents may be required, for example, in acid-catalyzed alkylations using trichloroacetimidates, where solvents like 1,2-DCE are used.[8]

  • Solvent-Free and Alternative Media: Techniques like phase-transfer catalysis (PTC) can be performed with minimal or no organic solvent.[9] Ionic liquids have also been explored as green solvent alternatives.[10]

Q5: How does the nature of the alkylating agent (R-X) affect the reaction?

The alkylating agent's structure influences both the reaction rate and, critically, the regioselectivity.

  • Leaving Group (X): The reactivity of the leaving group directly impacts the reaction rate. The general trend for SN2 reactions is I > Br > OTs > Cl.[3] If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the yield.

  • Steric Bulk (R): As mentioned, a sterically hindered alkylating agent will preferentially react at the less hindered nitrogen of the pyrazole, thus enhancing N1-selectivity.[3]

  • Alternative Electrophiles: While alkyl halides are common, other electrophiles can be used. Trichloroacetimidates, for example, can alkylate pyrazoles under Brønsted acid catalysis, offering a method that avoids strong bases and high temperatures.[2][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Probable CauseRecommended Solution & Explanation
Insufficient Base Strength The pKa of the pyrazole N-H is typically in the range of 14-15. Ensure your base is strong enough for complete deprotonation. For less reactive alkylating agents, a weak base like K₂CO₃ may be insufficient. Action: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).[3]
Presence of Water Water will quench the pyrazolate anion and react with strong bases like NaH. Action: Ensure all reagents (especially the solvent) are rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).[3]
Poor Reagent Solubility If the pyrazole or the base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Action: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[3]
Low Reactivity of Alkylating Agent The leaving group may not be sufficiently reactive. Action: If using an alkyl chloride, switch to the corresponding bromide or iodide, which are better leaving groups.[3] Alternatively, increase the reaction temperature, but monitor for potential side reactions.
Suboptimal Temperature/Time The reaction may require thermal energy to overcome the activation barrier, or it may not have been run long enough. Action: Monitor the reaction progress by TLC or LC-MS. If no conversion is observed at room temperature, gradually increase the heat. Some protocols require refluxing for several hours.[4]
Issue 2: Poor Regioselectivity / Mixture of Isomers

Q: My reaction produces a mixture of N1 and N2 isomers that is difficult to control. How can I favor the formation of one regioisomer?

A: This is the most common challenge in pyrazole alkylation. Selectivity can be enhanced by carefully tuning steric factors and reaction conditions.

Diagram: Troubleshooting Workflow for Poor Regioselectivity

G start Problem: Poor Regioselectivity (N1/N2 Mixture) check_sterics Analyze Steric Factors start->check_sterics change_reagent Use a Bulkier Alkylating Agent check_sterics->change_reagent Is N1 desired & C3 substituent small? change_base Modify Base/Solvent System check_sterics->change_base Is C3 substituent already bulky? success Desired Regioisomer Achieved change_reagent->success nah_thf Try NaH in THF (Favors N1) change_base->nah_thf Option 1 k2co3_dmso Try K2CO3 in DMSO (Favors N1) change_base->k2co3_dmso Option 2 mg_cat Consider Mg-Catalyst (Can Favor N2) change_base->mg_cat Option 3 (for N2) nah_thf->success k2co3_dmso->success mg_cat->success

Caption: A decision-making workflow for improving regioselectivity.

Strategies to Favor N1-Alkylation (Less Hindered Nitrogen):
  • Leverage Sterics: If your pyrazole has a substituent at the C3 position, this will naturally create steric hindrance around the adjacent N2 atom. Using a bulky alkylating agent will further amplify this effect, strongly favoring attack at the more accessible N1 position.[1][2]

  • Choice of Base and Solvent: Specific combinations are known to promote N1 selectivity.

    • K₂CO₃ in DMSO: This system is widely reported to give good N1 selectivity for 3-substituted pyrazoles.[5]

    • NaH in THF: This combination also tends to favor the formation of the N1 isomer.[1][3] The sodium counter-ion coordinates to the N2 nitrogen, sterically blocking it and directing the alkylating agent to N1.

Strategies to Favor N2-Alkylation (More Hindered Nitrogen):
  • Catalyst Control: Achieving N2 selectivity is often more challenging and may require specialized methods. A magnesium-catalyzed alkylation has been developed that provides high regioselectivity for the N2 isomer with certain 3-substituted pyrazoles.[11]

  • Tuning Substituents: In some advanced cases, the electronic nature of substituents on the pyrazole ring can be tuned to reverse the inherent selectivity. For example, modifying a carbonyl group to a hydrazone has been shown to guide alkylation in trifluoromethylated pyrazoles.[4]

Issue 3: Difficulty Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I employ?

A: This is a common consequence of poor regioselectivity.

  • Optimize Chromatography: First, try an exhaustive screen of solvent systems for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture (e.g., heptane/ethyl acetate, dichloromethane/methanol) might provide the necessary separation. Consider using high-performance flash chromatography systems.

  • Derivatization: If the isomers are inseparable, consider if one isomer has a unique functional handle that could be used for selective derivatization, changing its polarity for easier separation.

  • Crystallization: Attempt fractional crystallization from various solvents. Often, one regioisomer will have a more ordered crystal lattice and will crystallize preferentially.

  • Return to the Reaction: The most effective solution is often to revisit the reaction conditions to improve the regioselectivity, minimizing the formation of the undesired isomer in the first place.

Issue 4: Observation of Side Reactions

Q: I am observing unexpected byproducts, such as a dialkylated species. How can I prevent this?

A: The most common side reaction is over-alkylation, leading to a charged quaternary pyrazolium salt.

  • Cause: This typically occurs with highly activated (electron-deficient) pyrazoles or when using a large excess of a highly reactive alkylating agent.[11]

  • Solutions:

    • Control Stoichiometry: Use the alkylating agent in slight excess (e.g., 1.05-1.2 equivalents) rather than a large excess.

    • Lower the Temperature: For highly reactive systems, performing the reaction at a lower temperature (e.g., 0 °C) can minimize the rate of the second alkylation step.[11]

    • Slow Addition: Add the alkylating agent dropwise to the solution of the pyrazolate anion to maintain a low instantaneous concentration, preventing the newly formed product from competing for the electrophile.

Advanced Methodologies

For particularly challenging substrates or for process optimization, consider these alternative approaches:

  • Microwave-Assisted N-Alkylation: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[12][13] This is due to efficient and rapid heating of the reaction mixture.

  • Phase-Transfer Catalysis (PTC): This technique uses a catalyst (typically a quaternary ammonium salt) to shuttle the pyrazolate anion from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. PTC often allows the use of inexpensive inorganic bases and can sometimes be performed without an organic solvent.[9][14]

  • Acid-Catalyzed N-Alkylation: As an alternative to base-mediated methods, certain electrophiles like trichloroacetimidates can alkylate pyrazoles under Brønsted acid catalysis (e.g., camphorsulfonic acid).[2][15] This method avoids strong bases and can be advantageous for base-sensitive substrates.

Experimental Protocols

General Protocol for N1-Regioselective Alkylation of a 3-Substituted Pyrazole

This protocol is optimized for the regioselective synthesis of the N1-alkylated product using the K₂CO₃/DMSO system.[3]

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 equiv.).

  • Solvent and Base: Add anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution. To this solution, add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Activation: Stir the resulting suspension at room temperature for 15-30 minutes to allow for the formation of the pyrazolate anion.

  • Alkylation: Add the desired alkylating agent (1.1 equiv.) to the suspension. The addition can be done neat or as a solution in a small amount of DMSO.

  • Reaction: Stir the reaction at the appropriate temperature. Start at room temperature, but heating (e.g., to 60-80 °C) may be necessary depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate). Extract the aqueous layer 2-3 times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N1-alkylated pyrazole.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of pyrazole compounds. Pyrazoles are a cornerstone scaffold in medicinal chemistry and agrochemicals, but transitioning their synthesis from the laboratory bench (grams) to pilot or production scale (kilograms) introduces significant hurdles that can impact yield, purity, and safety.[1][2][3][4][5]

This guide is structured to provide both proactive guidance through frequently asked questions and reactive problem-solving via detailed troubleshooting guides. Our goal is to equip you with the expertise and practical insights needed to anticipate and overcome these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - Proactive Guidance

This section addresses high-level strategic questions that are crucial to consider before and during the scale-up process.

Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?

A1: This is the most critical consideration. The primary safety concerns during scale-up revolve around the use of hydrazine and its derivatives, as well as the potential for uncontrolled exothermic reactions.[6]

  • Thermal Runaway: Hydrazine condensation reactions, such as the classic Knorr synthesis, are often highly exothermic.[6][7] The surface-area-to-volume ratio decreases dramatically as the reactor size increases, making heat dissipation far less efficient.[7] An uncontrolled exotherm can lead to a thermal runaway, potentially causing reactor over-pressurization and failure.

  • Hydrazine Toxicity and Instability: Hydrazine is highly toxic and can decompose explosively, especially at elevated temperatures or in the presence of catalytic metals like copper or iron oxides.[6]

  • Diazonium Intermediates: Syntheses involving diazotization steps introduce another layer of risk. Diazonium salts can be unstable and decompose rapidly, releasing nitrogen gas, which can lead to a dangerous pressure buildup.[8] Maintaining low temperatures (<5 °C) is crucial but becomes more challenging on a larger scale.[8]

Causality and Mitigation Strategy: The core issue is managing heat generation and accumulation. To ensure safety, you must implement robust engineering and procedural controls:

  • Controlled Addition: Always add the hydrazine (or other high-energy reagent) slowly and sub-surface to the reaction mixture. This prevents localized concentration and allows the cooling system to keep pace with heat generation.[6][7]

  • Efficient Cooling: Ensure the reactor's cooling capacity is sufficient for the heat of reaction. Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) at the lab scale to accurately predict the thermal profile.

  • Dilution: Using an adequate amount of a suitable solvent helps to absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[6]

  • Flow Chemistry: For particularly hazardous steps like diazotization, transitioning to a continuous flow process is a modern and highly effective safety strategy.[8][9] Flow reactors have a very high surface-area-to-volume ratio, enabling near-instantaneous heat exchange and minimizing the volume of hazardous intermediates present at any given time.[9]

Q2: We are observing a significant drop in yield when moving from a 10g lab-scale synthesis to a 1kg pilot run. What are the most common physical and chemical causes?

A2: A drop in yield upon scale-up is a frequent and multifaceted problem. It rarely stems from a single cause but rather from the interplay of physical parameters that do not scale linearly.[7][8][10]

  • Inadequate Mixing: In large reactors, achieving the same level of homogeneity as in a small round-bottom flask is difficult.[7] Inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and impurities.[7]

  • Poor Heat Transfer: As mentioned in the safety FAQ, poor heat dissipation can lead to temperature gradients within the reactor.[7] If the reaction is temperature-sensitive, parts of the batch may be too hot, leading to product degradation or side reactions, while other parts may be too cold for the reaction to proceed to completion.

  • Reagent Addition Rate: Adding a reagent too quickly on a large scale can overwhelm the system's ability to mix and dissipate heat, leading to impurity formation.[7]

  • Changes in Precipitation/Crystallization: The dynamics of solubility and crystallization can change significantly with scale. A product that cleanly precipitates on a small scale might "oil out" or require different solvent ratios or cooling profiles in a larger volume.

Causality and Investigation Strategy: The root cause is that mass transfer (mixing) and heat transfer do not scale at the same rate as volume.

  • Characterize Mixing: Evaluate the impact of stirring speed and impeller design. For solids in suspension or biphasic reactions, ensure the agitation is sufficient to maintain a uniform mixture.

  • Monitor Internal Temperature: Do not rely solely on the jacket temperature. Use internal temperature probes to get an accurate reading of the reaction conditions and adjust cooling/heating accordingly.[7]

  • Optimize Addition Profile: Develop a controlled addition profile based on lab-scale calorimetric data. A slower, controlled addition is almost always necessary for large-scale reactions.[7]

  • Re-evaluate Workup and Isolation: The workup procedure must also be scaled appropriately. Optimize extraction solvent volumes, phase separation times, and crystallization conditions for the larger batch size.

Part 2: Troubleshooting Guide - Specific Issues & Solutions

This section provides direct answers to specific problems you might encounter during your experiments.

Problem: Low Yield
Symptom / Observation Potential Cause(s) Recommended Action(s) & Rationale
Incomplete Reaction (Significant starting material remains by TLC/HPLC analysis)1. Insufficient Reaction Time/Temperature: The reaction kinetics may be slower on a larger scale due to mass/heat transfer limitations. 2. Poor Mixing: Reagents are not interacting effectively.[7] 3. Catalyst Inefficiency: The catalyst-to-reactant ratio may not be optimal, or the catalyst may be deactivated.1. Extend Reaction Time: Continue monitoring until starting materials are consumed. 2. Increase Temperature (cautiously): If the reaction is known to be thermally stable, a modest increase in temperature can improve the rate. Ensure this does not negatively impact the impurity profile. 3. Improve Agitation: Increase the stirring speed and confirm that the vortex is appropriate for the reactor size.
Formation of Byproducts / Regioisomers 1. Poor Temperature Control: Localized hot spots are promoting side reactions.[7] 2. Suboptimal Reaction Conditions: The solvent, pH, or catalyst may favor the formation of an undesired regioisomer.[6] 3. Incorrect Stoichiometry: An excess of one reactant can lead to byproduct formation.1. Optimize Reagent Addition: Slow the addition rate of the limiting reagent to better control the exotherm.[6][7] 2. Re-screen Conditions: Systematically screen different solvents, catalysts, and temperatures at the lab scale to find conditions that maximize selectivity for the desired product.[6] 3. Verify Reagent Quality: Ensure the purity and integrity of all starting materials.
Product Loss During Workup/Purification 1. Suboptimal Extraction: The product may have partial solubility in the aqueous phase, or emulsions may form. 2. Poor Crystallization: The chosen solvent system may not be effective for large volumes, leading to incomplete precipitation or "oiling out." 3. Adsorption on Chromatography Media: The product may be strongly adsorbed to silica gel during large-scale column chromatography, leading to losses.1. Optimize Extraction: Perform a small-scale study to determine the optimal pH and solvent for extraction. Consider back-extraction of the aqueous layer. 2. Screen Recrystallization Solvents: Test a variety of solvent/anti-solvent systems. A slower cooling profile is often beneficial on a larger scale. 3. Consider Alternative Purification: If possible, rely on crystallization rather than chromatography for large-scale purification. If chromatography is necessary, experiment with different stationary and mobile phases.[6]
Problem: Poor Regioselectivity

Q: We are using an unsymmetrical 1,3-dicarbonyl compound, and the crude product is a 1:1 mixture of two regioisomers. How can we favor the formation of the desired pyrazole?

A: Controlling regioselectivity is a classic challenge in pyrazole synthesis. The outcome is determined by which carbonyl group of the 1,3-dicarbonyl the substituted nitrogen of the hydrazine attacks first, and this is governed by both steric and electronic factors.

Causality and Mitigation Strategy: You must modify the reaction conditions to exploit the subtle differences between the two carbonyl groups.

Parameter to Modify Effect on Regioselectivity Scientific Rationale
Reaction Temperature Lowering the temperature often increases selectivity.[6]At lower temperatures, the reaction is under greater kinetic control. The attacking nucleophile (hydrazine) will more selectively target the most electronically favorable or sterically accessible carbonyl, as there is less energy to overcome the activation barrier for the less-favored pathway.
Solvent Polarity The choice of solvent can influence the transition state energies for the two competing pathways.Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol, acetic acid). The optimal solvent will depend on the specific substrates.
pH / Catalyst The pH can dramatically alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyls.In acidic media (e.g., acetic acid), the reaction is catalyzed.[11] However, very strong acid can protonate the hydrazine, reducing its nucleophilicity. A systematic screen of pH (e.g., using different buffers or bases like sodium acetate) can identify an optimal window for selectivity.
Synthetic Route Consider alternative synthetic strategies.If control via reaction conditions fails, explore pathways that offer better regiochemical control, such as 1,3-dipolar cycloadditions or syntheses starting from precursors where the regiochemistry is already defined.[1][12]

Part 3: Key Experimental Protocols

These protocols are provided as a general framework. You must adapt them based on the specific reactivity and properties of your substrates and perform a thorough safety assessment before implementation.

Protocol 1: Scalable Knorr Synthesis of a Pyrazolone Derivative

This protocol is based on a general procedure for synthesizing pyrazolone derivatives and incorporates key scale-up considerations.[6]

  • Reactor Setup: In a properly sized reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an addition funnel, charge ethyl acetoacetate (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid, ~5-10 volumes). Begin agitation.

  • Reagent Preparation: In a separate vessel, dissolve phenylhydrazine (0.95 eq) in the same solvent.

  • Controlled Addition: Begin adding the phenylhydrazine solution to the reactor via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Use the reactor's cooling jacket to maintain the temperature below a predetermined setpoint (e.g., 40°C).

  • Reaction and Monitoring: Once the addition is complete, heat the mixture to reflux (e.g., ~80°C for ethanol) and hold for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the ethyl acetoacetate is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. If the product precipitates, hold for an additional 1-2 hours to maximize crystallization. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[6]

Protocol 2: General Recrystallization Solvent Screening
  • Solubility Testing: Place ~50 mg of your crude pyrazole product into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Hot Solubility: For solvents where the compound is sparingly soluble at room temperature, heat the mixture to boiling. If the solid dissolves, it is a potential candidate for single-solvent recrystallization.

  • Anti-Solvent Screening: For solvents where the compound is highly soluble (e.g., dichloromethane, THF), begin adding an "anti-solvent" (a solvent in which the compound is insoluble, like heptane or water) dropwise until turbidity persists. This identifies a potential solvent/anti-solvent pair.

  • Cooling and Crystal Formation: Allow the promising candidates from steps 3 and 4 to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals formed. Select the system that provides high recovery and good crystal form for scale-up.

Part 4: Visualizations and Data

Diagram 1: Troubleshooting Low Yield in Pyrazole Scale-Up

A logical decision tree to diagnose the root cause of low product yield.

LowYield_Troubleshooting Start Low Yield Observed CheckCompletion Is the reaction complete? (Analyze by TLC/HPLC) Start->CheckCompletion AnalyzeCrude Analyze crude product for byproducts/regioisomers. CheckCompletion->AnalyzeCrude Yes IncompleteReaction Problem: Incomplete Reaction CheckCompletion->IncompleteReaction No AssessWorkup Assess workup and purification efficiency. AnalyzeCrude->AssessWorkup No, crude product is relatively clean Byproducts Problem: Side Reactions AnalyzeCrude->Byproducts Yes, significant impurities found PurificationLoss PurificationLoss AssessWorkup->PurificationLoss Problem: Purification Loss PurificationLoss_Sol Actions: - Optimize extraction pH/solvents - Screen recrystallization conditions - Consider alternative purification AssessWorkup->PurificationLoss_Sol IncompleteReaction_Sol Actions: - Increase reaction time - Increase temperature (cautiously) - Improve agitation IncompleteReaction->IncompleteReaction_Sol Byproducts_Sol Actions: - Improve temperature control - Slow reagent addition - Re-screen solvent/catalyst Byproducts->Byproducts_Sol

Caption: Troubleshooting decision tree for low-yield reactions.

Diagram 2: Workflow for Managing Exothermic Reactions

A procedural flow for safely managing potentially hazardous exothermic reactions during scale-up.

Exotherm_Management cluster_prep Preparation Phase cluster_exec Execution Phase cluster_contingency Contingency Calorimetry 1. Lab-Scale Calorimetry (Determine Heat of Reaction) SafetyReview 2. Process Safety Review (Identify Risks) Calorimetry->SafetyReview ReactorSetup 3. Reactor Setup (Ensure Adequate Cooling) SafetyReview->ReactorSetup ControlledAddition 4. Slow Reagent Addition (Sub-surface) ReactorSetup->ControlledAddition TempMonitoring 5. Real-Time Temp Monitoring (Internal Probe) ControlledAddition->TempMonitoring QuenchProtocol Emergency Quench Protocol Ready TempMonitoring->QuenchProtocol If Temp Exceeds Limit

References

avoiding degradation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51986-17-5). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and reacting with this versatile heterocyclic compound. Our goal is to provide you with field-proven insights and troubleshooting strategies to prevent degradation and maximize the success of your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses fundamental questions regarding the inherent properties and stability of this compound.

Q1: What are the primary stability concerns I should be aware of with this molecule?

The main stability challenges stem from three key features of its structure:

  • The 5-Hydroxy Group: This group is acidic, with a predicted pKa of approximately 8.3.[1] This makes the molecule susceptible to deprotonation by even moderately strong bases, forming a reactive pyrazolate anion.

  • Keto-Enol Tautomerism: The 5-hydroxypyrazole moiety can exist in equilibrium with its tautomeric keto form, 5-oxo-1-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate.[2] The predominant form can be influenced by the solvent and pH, which has significant implications for its reactivity.[2]

  • The Ethyl Ester: The carboxylate is vulnerable to hydrolysis under both acidic and, more readily, basic conditions, which can lead to the unintended formation of the corresponding carboxylic acid.[3]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][4] This minimizes exposure to atmospheric moisture, which could contribute to ester hydrolysis over time.

Q3: Why is the tautomerism of this compound so critical for reaction planning?

The tautomerism between the 5-hydroxy (enol) and 5-oxo (keto) forms is crucial because it dictates the molecule's nucleophilic character. The deprotonated anion is an ambident nucleophile , meaning it can react with electrophiles at multiple sites—primarily the exocyclic oxygen (O-alkylation) or the C4 position of the pyrazole ring (C-alkylation). This can lead to mixtures of regioisomers, significantly complicating purification and reducing the yield of the desired product. Understanding and controlling this reactivity is key to successful synthesis.

Part 2: Troubleshooting Guides for Common Reactions

This section provides specific, actionable advice for overcoming common challenges encountered during reactions.

Alkylation Reactions: The O- vs. C-Alkylation Challenge

Q: I am attempting to O-alkylate the 5-hydroxy group but am consistently isolating a significant amount of an undesired isomer. What is causing this and how can I fix it?

Core Problem: You are observing the consequences of the ambident nucleophilicity of the pyrazolate anion. When deprotonated, the negative charge is delocalized across the oxygen and the pyrazole ring, creating reactive sites at both the oxygen and the C4 carbon. Hard electrophiles tend to react at the harder nucleophilic site (oxygen), while softer electrophiles may react at the softer site (carbon).

Troubleshooting & Solution: To favor selective O-alkylation, you must carefully control the reaction conditions to promote reaction at the oxygen atom.

Key Factors for Selectivity:

ParameterRecommendation for O-AlkylationRationale
Base Use a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.Strong, bulky bases like LDA or NaH can increase C-alkylation or cause decomposition. Carbonates are sufficient to deprotonate the hydroxyl group without promoting side reactions.
Solvent Use a polar aprotic solvent such as DMF or Acetonitrile.These solvents solvate the counter-ion (e.g., K⁺), leaving a more reactive "naked" oxygen anion, which favors O-alkylation. Protic solvents can solvate the oxygen, hindering its reactivity.
Temperature Maintain low to moderate temperatures (0 °C to RT).Higher temperatures can reduce selectivity and provide the activation energy needed for the less-favored C-alkylation pathway.
Alkylating Agent Use "harder" electrophiles like benzyl bromide or dimethyl sulfate.According to Hard and Soft Acid-Base (HSAB) theory, the oxygen atom is a "harder" nucleophile than the C4 carbon.

Below is a diagram illustrating the decision process for optimizing O-alkylation.

start Goal: Selective O-Alkylation base Choose Base start->base solvent Select Solvent base->solvent Use K₂CO₃ or Cs₂CO₃ base_err Using Strong Base (NaH, LDA) base->base_err temp Control Temperature solvent->temp Use DMF or CH₃CN solvent_err Using Protic Solvent (EtOH) solvent->solvent_err result High Yield of O-Alkylated Product temp->result Maintain 0°C to RT temp_err Using High Temp (>50°C) temp->temp_err bad_result Mixture of O/C Isomers & Decomposition base_err->bad_result solvent_err->bad_result temp_err->bad_result

Caption: Workflow for optimizing selective O-alkylation.

Reactions Under Basic Conditions

Q: My reaction mixture turns dark brown and my yield is very low when I use strong bases like sodium hydride (NaH). Why is the compound degrading?

Core Problem: The pyrazole ring itself is susceptible to degradation under harsh basic conditions. Specifically, strong bases can deprotonate the C3 position, which can initiate a ring-opening cascade, leading to complex mixtures and decomposition.[5] While NaH is sometimes used for pyrazole alkylation, it requires stringent control of temperature and stoichiometry.[6]

Troubleshooting & Solution: Avoid overly strong bases where possible.

Table of Recommended Bases:

BaseStrengthTypical Use CaseCompatibility Notes
K₂CO₃, Cs₂CO₃ MildO-alkylation, reactions requiring gentle deprotonation.Excellent compatibility. Cesium carbonate offers higher reactivity due to the softer cation.
DIPEA, Et₃N Mild (Organic)Amide couplings, reactions sensitive to inorganic salts.Good compatibility, but less effective for full deprotonation of the hydroxyl group.
NaH (60% disp.) StrongN-alkylation (on related pyrazoles), when milder bases fail.High Risk. Use with extreme caution. Add portion-wise at 0 °C. Can cause ring opening and decomposition.
LDA, n-BuLi Very StrongLithiation for C-C bond formation.Not Recommended. Almost certain to cause rapid decomposition or ring-opening. Avoid entirely.
Protecting Group Strategies

Q: I need to perform a reaction that is incompatible with the acidic hydroxyl group (e.g., a Grignard reaction). What is the best way to protect it?

Core Problem: The acidic proton of the 5-hydroxy group will quench organometallic reagents and can interfere with a wide range of sensitive transformations. A protecting group is necessary to temporarily mask its reactivity.[7]

Troubleshooting & Solution: Choose a protecting group that is stable to your reaction conditions but can be removed cleanly without affecting other functional groups (an "orthogonal" strategy).[8] The benzyl (Bn) group is an excellent and robust choice.

Recommended Protecting Group: Benzyl (Bn)

StepReagents & ConditionsPurpose
Protection Benzyl bromide (BnBr), K₂CO₃, DMF, RT, 12h.Forms a stable benzyl ether at the 5-position.
Deprotection H₂, Pd/C (10%), Ethanol or EtOAc, RT, atmospheric pressure.Removes the benzyl group via hydrogenolysis, regenerating the hydroxyl group cleanly.

This protection strategy is highly reliable and avoids the acidic or strongly basic conditions required for other common protecting groups like silyl ethers or acetals, which could compromise the ethyl ester.[9]

start Reaction Incompatible with Acidic -OH? protect Protect 5-OH Group (e.g., with Benzyl) start->protect Yes proceed Proceed Directly with Reaction start->proceed No reaction Perform Desired Reaction (e.g., Grignard) protect->reaction deprotect Deprotect 5-OH Group (e.g., Hydrogenolysis) reaction->deprotect end Final Product deprotect->end proceed->end

Caption: Decision workflow for using a protecting group.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common transformations, designed to minimize degradation.

Protocol 1: Selective O-Benzylation of the 5-Hydroxy Group
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl bromide (BnBr, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-benzylated product.

Protocol 2: Controlled Saponification to the Carboxylic Acid
  • Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one portion.

  • Reaction: Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH ~3 using 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used without further purification.

References

Technical Support Center: A-Z Guide to Purifying Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive troubleshooting and guidance resource for the purification of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. This center is meticulously designed for researchers, scientists, and professionals in drug development. Here, we dissect common purification challenges, offering pragmatic, field-tested solutions and in-depth procedural walkthroughs. Our mission is to empower you with the scientific rationale behind each step, ensuring robust and reproducible outcomes in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Common impurities can include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, if synthesized from the reaction of an alpha-keto ester with a substituted hydrazine, you might encounter regioisomeric pyrazole products. It's also possible to have residual solvents from the reaction workup.

Q2: My purified product appears colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

Colored impurities often arise from oxidation byproducts or trace residual materials from the synthesis.[1] A highly effective method for their removal is treatment with activated charcoal during recrystallization.[2] The charcoal adsorbs these colored molecules, which can then be filtered off. However, use charcoal judiciously as it can also adsorb a portion of your desired product, potentially lowering the overall yield.[1]

Q3: I'm observing a low yield after recrystallization. What are the key factors to optimize?

Low recovery is a frequent challenge in recrystallization. To enhance your yield, focus on the following:

  • Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve your crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling.[3]

  • Cooling Process: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize precipitation.[3]

  • Solvent Selection: The ideal solvent will have high solubility for your compound when hot and very low solubility when cold.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is too concentrated. To remedy this, you can try adding a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture or using a lower-boiling point solvent system.[1]

Troubleshooting Guide: Common Purification Hurdles

This guide provides solutions to specific issues you may encounter during the purification of this compound.

Symptom Potential Cause Troubleshooting Solution
No Crystal Formation Upon Cooling The solution is not supersaturated.- Concentrate the solution by carefully boiling off some of the solvent. - Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound if available.[3]
Crystals Form Too Quickly The solution is too concentrated or cooled too rapidly.- Add a small amount of additional hot solvent to redissolve the crystals. - Allow the solution to cool more slowly at room temperature before transferring to an ice bath.
Impure Final Product Impurities were co-precipitated or trapped within the crystal lattice.- Ensure the initial dissolution was complete. - Wash the collected crystals thoroughly with a small amount of cold, fresh solvent.[3] - Perform a second recrystallization if necessary.
Product is an Oil and Won't Solidify Residual solvents or impurities are depressing the melting point.- Ensure complete removal of volatile solvents using a high-vacuum pump.[2] - If the compound is thermally stable, consider vacuum distillation. - Column chromatography is a highly effective method for purifying oily products.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).[3]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides ideal solubility characteristics.

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is readily soluble), such as ethanol.[3]

  • Induce Precipitation: While the solution is still hot, add a "poor" solvent (one in which the compound is sparingly soluble), such as water or hexane, dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Protocol 3: Column Chromatography

For challenging separations or oily products, column chromatography is the method of choice.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.[4]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizing the Workflow

Purification_Workflow cluster_assessment Initial Assessment cluster_purification Purification Method cluster_outcome Final Product Crude Product Crude Product Purity Check (TLC/NMR) Purity Check (TLC/NMR) Crude Product->Purity Check (TLC/NMR) Recrystallization Recrystallization Purity Check (TLC/NMR)->Recrystallization Solid Chromatography Chromatography Purity Check (TLC/NMR)->Chromatography Oil or Complex Mixture Pure Solid Pure Solid Recrystallization->Pure Solid Pure Oil Pure Oil Chromatography->Pure Oil Final Analysis (Purity >95%) Final Analysis (Purity >95%) Pure Solid->Final Analysis (Purity >95%) Pure Oil->Final Analysis (Purity >95%)

Caption: A decision-making workflow for selecting the appropriate purification method.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylate using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—forms a self-validating system for molecular structure confirmation.

The correct assignment of a molecule's structure is a non-negotiable cornerstone of chemical and pharmaceutical research. Even minor ambiguities can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints, complex molecules or isomers often yield overlapping signals that demand more powerful analytical methods.[1][2] 2D NMR spectroscopy provides this higher dimension of analysis by correlating nuclear spins through chemical bonds or space, resolving spectral overlap and revealing the complete connectivity of a molecular skeleton.[3][4][5][6]

In this guide, we will use this compound as a model compound to illustrate the complementary power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

The Subject Molecule: this compound

Before delving into the analysis, let's establish the expected chemical environment for each nucleus in our target molecule. The structure, with systematic numbering, is shown below. The pyrazole ring is an aromatic heterocycle, and its electronic nature, along with the influence of the ester, hydroxyl, and methyl substituents, dictates the chemical shifts of its constituent atoms.

Caption: Structure of this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the anticipated chemical shifts (in ppm) in a typical deuterated solvent like DMSO-d₆. These predictions are based on established chemical shift ranges for pyrazole derivatives and the electronic effects of the substituents.[7][8] The hydroxyl proton (5-OH) is expected to be broad and may exchange with residual water in the solvent.

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
10N-CH₃~3.7~35Singlet (s)
4CH ~6.0~95Singlet (s)
8O-CH₂ -CH₃~4.2~60Quartet (q)
9O-CH₂-CH₃ ~1.3~14Triplet (t)
11OH >10 (broad)-Singlet (s)
3C -COOEt-~145-
5C -OH-~155-
6C =O-~162-

Comparative Guide to 2D NMR Experiments for Structural Validation

The core of our validation rests on establishing connectivity. We will use three key experiments that, when combined, leave no doubt as to the final structure.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Network

The COSY experiment is the foundational 2D technique for identifying protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[3][5] It is indispensable for identifying isolated spin systems.

  • What We Expect: In our target molecule, the only non-trivial spin system is the ethyl group. We predict a cross-peak connecting the methylene protons (H8, ~4.2 ppm) and the methyl protons (H9, ~1.3 ppm). The other protons (H10 and H4) are singlets and will not show cross-peaks, appearing only as signals on the diagonal of the 2D plot.

  • Why It's Critical: This experiment immediately confirms the presence and integrity of the ethyl ester fragment. The absence of other correlations validates that the N-methyl and pyrazole C4-H protons are structurally isolated from other protons.

cluster_mol This compound H8 H8 (-CH2-) H9 H9 (-CH3) H8->H9 ³JHH H4 H4 (pyrazole) H10 H10 (N-CH3)

Caption: Predicted COSY correlation for the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C Direct Link

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[3][5] This is the most reliable method for assigning the chemical shifts of protonated carbons.

  • What We Expect: We anticipate four cross-peaks in the HSQC spectrum, definitively linking the proton and carbon signals for the four C-H bonds in the molecule.

Proton Signal (¹H)Correlated Carbon Signal (¹³C)Atom Number
~3.7 ppm (H10)~35 ppmC10
~6.0 ppm (H4)~95 ppmC4
~4.2 ppm (H8)~60 ppmC8
~1.3 ppm (H9)~14 ppmC9

  • Why It's Critical: HSQC provides direct, unambiguous assignments for all protonated carbons. It cleanly separates the pyrazole ring C-H (C4) from the aliphatic N-methyl (C10) and ethyl group carbons (C8, C9). Quaternary carbons (C3, C5, C6) are absent from the HSQC spectrum, a key piece of information in itself.

C3 C3 C4 C4 C5 C5 C6 C(O) C8 CH2 C9 CH3 C10 N-CH3 H4 H4 H4->C4 ¹JCH H8 H8 H8->C8 ¹JCH H9 H9 H9->C9 ¹JCH H10 H10 H10->C10 ¹JCH p_c4 p_c8 p_c9 p_c10 p_h4 p_h8 p_h9 p_h10

Caption: Predicted HSQC correlations showing direct ¹H-¹³C bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating a novel structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[7][9] This allows us to connect the individual spin systems identified by COSY and assign the positions of non-protonated (quaternary) carbons.

  • What We Expect: The HMBC spectrum will provide the key long-range correlations that piece the entire molecular puzzle together.

Proton Signal (¹H)Correlated Carbon Signals (¹³C)Inferred Connectivity
H10 (~3.7 ppm)C5 (~155 ppm), C-N1 on pyrazole ringConfirms the methyl group is attached to N1, adjacent to the C5 position.
H4 (~6.0 ppm)C3 (~145 ppm), C5 (~155 ppm), C6 (~162 ppm)Unambiguously places H4 between C3 and C5 and confirms the C3-C6 (ester) link.
H8 (~4.2 ppm)C6 (~162 ppm), C9 (~14 ppm)Links the ethyl group to the ester carbonyl and confirms the ethyl fragment itself.
H9 (~1.3 ppm)C8 (~60 ppm)Confirms the ethyl fragment connectivity.

  • Why It's Critical: HMBC provides the definitive evidence for the overall structure. The correlation from the N-methyl protons (H10) to the pyrazole ring carbons (C5) confirms the regiochemistry of N-methylation.[10] The correlations from the pyrazole proton (H4) to the quaternary carbons C3, C5, and the carbonyl C6 lock the ester group into the C3 position. Finally, the correlation from the ethyl methylene protons (H8) to the carbonyl carbon (C6) completes the assembly of the molecule.

C3 C3 C4 C4 C5 C5 C6 C(O) C8 CH2 H4 H4 H4->C3 ²JCH H4->C5 ²JCH H4->C6 ³JCH H8 H8 H8->C6 ³JCH H10 N-CH3 H10->C5 ³JCH p_c3 p_c4 p_c5 p_c6 p_c8 p_h4 p_h8 p_h10

Caption: Key predicted HMBC correlations for skeletal assembly.

Experimental Workflow: A Self-Validating Protocol

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, trustworthy data.

cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_1D 1D Spectra Acquisition cluster_2D 2D Spectra Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~10 mg sample in 0.6 mL DMSO-d₆. Filter into high-quality NMR tube. setup Insert sample, lock on solvent signal, and perform automated shimming (rsh). Tune and match probe for ¹H and ¹³C. prep->setup proton Acquire quantitative ¹H spectrum. Calibrate 90° pulse (pulsecal). Reference spectrum (e.g., TMS). setup->proton carbon Acquire ¹³C{¹H} spectrum. proton->carbon setup2D Set spectral windows (SW) and transmitter offsets (o1p) for ¹H and ¹³C dimensions based on 1D spectra. carbon->setup2D cosy Run gCOSY experiment. Adjust ns, ni for desired resolution and experiment time. setup2D->cosy hsqc Run gHSQC experiment. cosy->hsqc hmbc Run gHMBC experiment. Optimize for J(C,H) ≈ 8-10 Hz. hsqc->hmbc proc Apply Fourier transform (xfb), phase spectra, and calibrate axes. Correlate cross-peaks with predicted structure. hmbc->proc

Caption: Standard workflow for 2D NMR structural elucidation.

Step-by-Step Methodology
  • Sample Preparation: Prepare a sample of approximately 5-15 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆). The solution should be homogeneous and free of particulate matter. Use a high-quality NMR tube to ensure good shimming results.[11]

  • Initial Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity, which is crucial for sharp lines and good resolution. Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal transmission and detection.[11][12][13]

  • Acquisition of 1D Spectra: Always acquire a standard 1D ¹H spectrum first.[12][13] This allows you to check sample purity, assess signal-to-noise, and, most importantly, determine the exact spectral width needed for the subsequent 2D experiments. Calibrate the 90° pulse width for accurate excitation. Following the proton spectrum, acquire a proton-decoupled ¹³C spectrum.

  • Setup and Acquisition of 2D Experiments:

    • COSY: Use the 1D ¹H spectrum to set the spectral width (SW) and transmitter offset (o1p) for both dimensions. A standard gradient-selected COSY (gCOSY) is typically sufficient.

    • HSQC: Set the ¹H dimension parameters based on the proton spectrum and the ¹³C dimension parameters based on the carbon spectrum.

    • HMBC: Set up the dimensions similarly to the HSQC. The key parameter is the long-range coupling constant, which is typically optimized for values around 8-10 Hz to observe both ²JCH and ³JCH correlations.

    • For all 2D experiments, adjust the number of scans (ns) and the number of increments in the indirect dimension (ni) to achieve adequate signal-to-noise and resolution within a reasonable timeframe.

  • Data Processing and Interpretation: Process the acquired data using a two-dimensional Fourier transform. Phase the spectra and reference the axes correctly. Analyze the cross-peaks in each spectrum, comparing them against the predicted correlations to build and validate the molecular structure piece by piece.

Conclusion: A Triad of Evidence for Unambiguous Validation

The structural validation of this compound is not achieved by a single experiment but by the convergence of evidence from a suite of 2D NMR techniques.

  • COSY establishes the isolated ethyl spin system.

  • HSQC provides a direct and infallible link between each proton and its attached carbon, assigning all protonated positions.

  • HMBC serves as the master architect, connecting the fragments and positioning the quaternary carbons and substituents to complete the molecular skeleton.

By following the rigorous protocol outlined, a researcher can systematically generate a self-validating dataset that provides an unambiguous, authoritative, and trustworthy confirmation of the molecular structure. This multi-faceted approach embodies the principles of scientific integrity and is an indispensable component of modern chemical research.

References

A Senior Application Scientist's Guide to Differentiating Pyrazole Regioisomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to one of the more nuanced challenges in synthetic and medicinal chemistry: the unambiguous structural elucidation of pyrazole regioisomers. For researchers involved in drug development and materials science, where the precise arrangement of atoms dictates biological activity and physical properties, confirming the regiochemistry of a substituted pyrazole is not merely an academic exercise—it is a critical checkpoint for success.

This guide moves beyond simple data reporting. It is designed to provide you, a fellow scientist, with the strategic rationale behind spectroscopic method selection, the causal chemical principles governing the data, and field-proven protocols to confidently distinguish between even the most closely related pyrazole isomers.

The Challenge: Why Pyrazole Regioisomers are Deceptively Similar

Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms that are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals.[1][2] The synthetic routes to substituted pyrazoles, such as the common condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can often yield a mixture of regioisomers, for instance, the 1,3,5-trisubstituted and 1,3-disubstituted products.[1][3] These isomers possess the same molecular formula and often exhibit frustratingly similar physical properties like melting points and chromatographic retention times, making their differentiation by non-spectroscopic means unreliable.

Spectroscopy, therefore, is not just an analytical tool but the definitive arbiter of molecular truth. Among the available techniques, Nuclear Magnetic Resonance (NMR) stands as the gold standard, offering a multi-faceted approach to resolving structural ambiguity.

Nuclear Magnetic Resonance (NMR): The Definitive Toolkit

NMR spectroscopy is unparalleled in its ability to probe the precise electronic environment of each atom in a molecule. For pyrazole regioisomers, this sensitivity allows us to map the subtle yet consistent differences arising from the placement of substituents relative to the two distinct nitrogen atoms: the pyrrole-like N1 and the pyridine-like N2.

¹H NMR: The First Clue

A standard proton NMR spectrum provides the initial, and often powerful, clues. The key lies in understanding how the electronic nature of the pyrazole ring influences the chemical shifts of its protons. The N2 nitrogen is more electronegative and electron-withdrawing (pyridine-like) than the N1 nitrogen (pyrrole-like).

  • Key Diagnostic Protons: In a 1,3-disubstituted versus a 1,5-disubstituted pyrazole, the most informative signals are from the protons at the C3 and C5 positions.

    • In a 1,5-disubstituted isomer , the proton is at C3, adjacent to the electron-withdrawing N2. This environment is more deshielded, causing the proton to resonate further downfield .

    • In a 1,3-disubstituted isomer , the proton is at C5, adjacent to the more electron-donating N1. This proton is more shielded and will appear further upfield compared to its counterpart in the 1,5-isomer.

  • The C4 Proton: The proton at C4 is generally less affected by the remote substituent placement and typically appears as a triplet (if C3 and C5 have protons). Its chemical shift is less diagnostically reliable for distinguishing these specific regioisomers.

¹³C NMR: Corroborating Evidence

Carbon NMR provides a complementary dataset that reinforces the hypotheses drawn from the ¹H spectrum. The same electronic principles apply: carbons adjacent to the pyridine-like N2 are more deshielded.

  • Key Diagnostic Carbons: The chemical shifts of C3 and C5 are paramount.

    • In general, the carbon atom bearing a substituent at position 3 (C3) in a 1,3-isomer is more deshielded than the carbon bearing the same substituent at position 5 (C5) in a 1,5-isomer.[4]

    • Conversely, the unsubstituted C5 in a 1,3-isomer will be significantly more shielded than the unsubstituted C3 in a 1,5-isomer.

    • For N-unsubstituted pyrazoles, rapid tautomerization between the 3-substituted and 5-substituted forms can lead to coalescence of the C3 and C5 signals, requiring low-temperature analysis or solid-state NMR to resolve.[5]

Spectroscopic Feature1,3-Disubstituted Isomer (Example)1,5-Disubstituted Isomer (Example)Rationale
¹H NMR (Ring Proton) H5 signal is relatively upfield H3 signal is relatively downfield H5 is adjacent to electron-donating N1; H3 is adjacent to electron-withdrawing N2.
¹³C NMR (Unsubstituted C) C5 signal is relatively upfield C3 signal is relatively downfield C5 is adjacent to N1; C3 is adjacent to N2, leading to greater deshielding.
¹³C NMR (Substituted C) C3 signal is relatively downfield C5 signal is relatively upfield The substituent at C3 is influenced by N2; the substituent at C5 is influenced by N1.
¹⁵N NMR Distinct shifts for N1 and N2Distinct, but different, shifts for N1 and N2Direct observation of the nitrogen environments; highly sensitive to substitution pattern.[6][7]
2D NMR: Unambiguous Proof

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive, irrefutable proof by revealing through-bond and through-space correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this task. It maps long-range (2-3 bond) correlations between protons and carbons. The strategy is to observe the correlations from the protons on the N1-substituent.

    • In a 1,5-disubstituted isomer , the protons of the N1-substituent will show a ³J correlation to C5 , but not to C3.

    • In a 1,3-disubstituted isomer , these same protons will show a ³J correlation to the pyrazole C5 and a cross-peak to the C3 substituent's carbon, but not directly to C3. The key is the observable correlation to the C5 carbon.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It is exceptionally useful when both the N1 and C5 positions bear substituents with protons.

    • In a 1,5-disubstituted isomer , a clear NOE cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent, confirming their spatial closeness.[2]

    • This correlation will be absent in the 1,3-disubstituted isomer .[2]

Workflow for Unambiguous Isomer Identification

G start Obtain Mixture of Pyrazole Regioisomers nmr_1h Acquire ¹H NMR Spectrum start->nmr_1h analyze_1h Analyze Chemical Shifts of Ring Protons nmr_1h->analyze_1h hmbc Acquire HMBC Spectrum analyze_1h->hmbc Ambiguity Remains analyze_hmbc Look for Correlation from N1-Substituent to C5 hmbc->analyze_hmbc noesy Acquire NOESY Spectrum analyze_noesy Look for NOE between N1- and C5-Substituents noesy->analyze_noesy analyze_hmbc->noesy No Correlation to C5; Further Proof Needed isomer_1_5 Structure Confirmed: 1,5-Disubstituted Isomer analyze_hmbc->isomer_1_5 Correlation Observed isomer_1_3 Structure Confirmed: 1,3-Disubstituted Isomer analyze_hmbc->isomer_1_3 No Correlation to C5, Correlation to C3-Subst. analyze_noesy->isomer_1_5 NOE Observed analyze_noesy->isomer_1_3 No NOE Observed

Caption: A decision-tree workflow for differentiating pyrazole regioisomers using NMR.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Supporting Roles

While NMR is the lead actor, MS and IR play crucial supporting roles.

  • Mass Spectrometry: Regioisomers will, by definition, have the same molecular weight. However, their fragmentation patterns upon ionization (e.g., Electron Impact, EI) can differ. The stability of the resulting fragment ions may vary depending on the substituent's position, leading to different relative abundances in the mass spectrum.[8][9] For example, the loss of N₂ or HCN are common fragmentation pathways for pyrazoles, and the subsequent stability of the charged fragments can be subtly influenced by the isomer's structure.[9] While not as definitive as NMR, these differences can provide corroborating evidence.

  • Infrared Spectroscopy: IR spectroscopy is most sensitive to the vibrational frequencies of functional groups. For pyrazole regioisomers, the spectra are often very similar. The primary utility of IR is in confirming the presence of expected functional groups (e.g., C=O, N-H). Subtle shifts in the fingerprint region or in N-H stretching frequencies (due to different hydrogen bonding environments) can exist but are rarely diagnostic on their own for distinguishing core regioisomers.[5][10]

Experimental Protocol: Unambiguous Structure Determination via 2D NMR

This protocol outlines the definitive method for assigning the structure of a 1,5- vs. 1,3-disubstituted pyrazole.

Objective: To use HMBC and NOESY experiments to irrefutably determine the substitution pattern.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and free of particulate matter. DMSO-d₆ is often preferred as it can break up intermolecular hydrogen bonds that might cause signal broadening.[5]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum to determine appropriate spectral widths and pulse calibrations.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • HMBC Acquisition: Set up a gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker systems). Optimize the long-range coupling delay (typically set to optimize for J-couplings of 8-10 Hz) to clearly observe 2- and 3-bond correlations.

    • NOESY Acquisition: Set up a phase-sensitive NOESY experiment (e.g., noesyesgpph on Bruker systems). A mixing time of 500-800 ms is a good starting point for small molecules to allow for the buildup of NOE signals.

  • Data Analysis and Interpretation:

    • Step 1 (Assign Key Protons): In the ¹H spectrum, identify the signals corresponding to the N1-substituent and the C3/C5-substituent.

    • Step 2 (Analyze HMBC):

      • Process the 2D HMBC spectrum.

      • Locate the proton signal of the N1-substituent on the F2 (proton) axis.

      • Trace vertically to identify cross-peaks. A cross-peak correlating to a pyrazole ring carbon at ~140-150 ppm is likely C5, while a correlation to a carbon at ~150-160 ppm could be C3. The key is observing the ³J(H-N-N-C) correlation.

      • If a correlation is seen between the N1-substituent protons and the C5-carbon, the isomer is the 1,5-disubstituted product.

    • Step 3 (Analyze NOESY):

      • Process the 2D NOESY spectrum.

      • If a cross-peak is observed between the protons of the N1-substituent and the protons of the C5-substituent, this confirms they are close in space. The isomer is definitively the 1,5-disubstituted product. The absence of this signal strongly supports the 1,3-isomer assignment.

Visualizing Key NMR Correlations

Caption: Key 2D NMR correlations that differentiate 1,5- and 1,3-disubstituted pyrazoles.

Conclusion

The differentiation of pyrazole regioisomers is a quintessential challenge in chemical analysis where a multi-pronged spectroscopic approach is essential. While ¹H and ¹³C NMR provide strong initial evidence based on predictable electronic effects, it is the application of 2D NMR techniques, particularly HMBC and NOESY, that provides the conclusive and irrefutable evidence required for publication, patent filing, and progression in a drug development pipeline. By understanding the causal links between molecular structure and spectroscopic output, researchers can design targeted experiments to solve this common yet critical analytical problem with confidence and efficiency.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of blockbuster drugs such as Celebrex (celecoxib) and Viagra (sildenafil).[1][2] The biological activity and material properties of these compounds are critically dependent on the substituents adorning the pyrazole ring. Consequently, the development of efficient and versatile synthetic routes to access functionally diverse pyrazoles is a central theme in contemporary organic synthesis. This guide provides a comparative analysis of the principal methodologies for pyrazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic arsenal. We will dissect the mechanistic underpinnings, evaluate the strategic advantages of each route, and provide actionable experimental protocols and comparative data.

The Cornerstone of Pyrazole Synthesis: The Knorr Reaction

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the archetypal method for constructing the pyrazole core.[3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic catalysis.[4]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the initial formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups.[5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[5][6]

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazoles.[7][8] The outcome is governed by the relative electrophilicity of the carbonyl groups and the steric hindrance around them. For instance, in a β-ketoester, the ketone is generally more reactive than the ester, directing the initial condensation.[9]

Knorr_Synthesis Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis cluster_0 Reactants 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone_Intermediate Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone_Intermediate + Hydrazine, H+ Hydrazine Hydrazine Derivative Hydrazine->Hydrazone_Intermediate Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Pyrazole_Product Substituted Pyrazole Cyclic_Intermediate->Pyrazole_Product Dehydration (-H2O)

Caption: Generalized workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol details the synthesis from ethyl acetoacetate and phenylhydrazine.[3]

  • In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[6]

  • Heat the reaction mixture under reflux for 1 hour.[6]

  • Cool the resulting syrup in an ice bath.[6]

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[6]

  • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[6]

Expanding the Scope: The Paal-Knorr Synthesis and Related Condensations

The Paal-Knorr synthesis provides an alternative condensation route, utilizing a 1,4-dicarbonyl compound and a hydrazine to form a pyrrole, but the principle of using dicarbonyl compounds is central to classical pyrazole synthesis.[10][11] More relevant to pyrazoles are condensations involving α,β-unsaturated carbonyl compounds.[12]

Synthesis from α,β-Unsaturated Carbonyls

This method involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones, for example) with hydrazines. The reaction typically proceeds through a Michael addition of the hydrazine, followed by cyclization and oxidation to the pyrazole. This two-step process, which first forms a pyrazoline that is subsequently oxidized, offers a different strategic approach.[12]

The Dawn of Modern Synthesis: [3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions represent a powerful and highly convergent strategy for pyrazole synthesis.[13] This approach involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (an alkyne or an alkene).

Mechanism and Regiocontrol in Azide-Alkyne Cycloadditions

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a prime example. The uncatalyzed reaction often requires high temperatures and can produce a mixture of 1,4- and 1,5-regioisomers.[14] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized this process. CuAAC proceeds at room temperature and provides exclusively the 1,4-disubstituted triazole, showcasing the power of catalysis in controlling regioselectivity.[14][15] A similar principle applies to the synthesis of pyrazoles from diazo compounds and alkynes, where metal catalysts can offer exceptional control over the reaction outcome.[16]

Dipolar_Cycloaddition Figure 2: [3+2] Cycloaddition for Pyrazole Synthesis cluster_1 Reactants Diazo_Compound Diazo Compound (1,3-Dipole) Transition_State Concerted or Stepwise Transition State Diazo_Compound->Transition_State Alkyne Alkyne (Dipolarophile) Alkyne->Transition_State Pyrazole_Product Substituted Pyrazole Transition_State->Pyrazole_Product Catalyst Catalyst (e.g., Cu(I), Ru(II)) Catalyst->Transition_State Rate & Selectivity Cross_Coupling_Workflow Figure 3: Late-Stage Functionalization via Cross-Coupling cluster_2 Starting Materials Halopyrazole Halogenated Pyrazole Catalytic_Cycle Pd or Cu Catalytic Cycle Halopyrazole->Catalytic_Cycle Oxidative Addition Coupling_Partner Coupling Partner (e.g., Boronic Acid) Coupling_Partner->Catalytic_Cycle Transmetalation Functionalized_Pyrazole Functionalized Pyrazole Catalytic_Cycle->Functionalized_Pyrazole Reductive Elimination

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous protein kinase inhibitors (PKIs) that have successfully translated into clinically approved therapeutics.[1][2] Its synthetic accessibility and versatile nature have allowed for the development of highly potent and selective agents against a range of kinase targets implicated in diseases like cancer and inflammatory disorders.[3][4][5]

This guide provides a comparative analysis of prominent pyrazole-based kinase inhibitors, focusing on their efficacy, the experimental methodologies used for their evaluation, and the rationale behind these scientific choices. We will delve into specific examples, illustrating how subtle structural modifications to the pyrazole core can drastically alter target selectivity and clinical utility.

Understanding the Landscape: Key Pyrazole-Based Inhibitors

Of the numerous pyrazole-containing PKIs, several have gained FDA approval and serve as excellent case studies for comparison.[1] This guide will focus on three well-characterized inhibitors that target different kinase families:

  • Ruxolitinib: A potent and selective inhibitor of Janus Kinases (JAK1/JAK2).[6]

  • Crizotinib: A multi-targeted inhibitor of ALK, ROS1, and c-Met kinases.[7]

  • Sunitinib: A multi-targeted inhibitor of VEGFR, PDGFR, KIT, and other kinases.[8][9]

Quantitative Efficacy Comparison: In Vitro Potency

The initial evaluation of any kinase inhibitor begins with determining its potency against the purified target enzyme. This is typically expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the kinase's activity by 50%. This data is crucial for initial ranking and for understanding the fundamental interaction between the compound and the enzyme.

InhibitorPrimary Target(s)IC50 / Ki (nM)Key Indication(s)
Ruxolitinib JAK1IC50: ~3.3 nMMyelofibrosis, Polycythemia Vera, GVHD[1][6][10]
JAK2IC50: ~2.8 nM
JAK3IC50: ~428 nM
Crizotinib ALKIC50: ~20-30 nMALK/ROS1-positive Non-Small Cell Lung Cancer (NSCLC)[7]
ROS1IC50: ~1.7 nM
c-MetIC50: ~8 nM
Sunitinib VEGFR-2IC50: ~9 nMRenal Cell Carcinoma (RCC), GIST[8][11]
PDGFR-βIC50: ~2 nM
c-KitIC50: ~1 nM
Erdafitinib FGFR1-4IC50: <3 nMUrothelial Carcinoma with FGFR alterations[3]
Asciminib Bcr-Abl (Allosteric)IC50: ~0.6 nMChronic Myeloid Leukemia (CML)[12]

Data synthesized from multiple sources for comparative purposes.[1][3][7][8][10][11][12] Absolute values may vary based on assay conditions.

The "Why": Causality in Experimental Design

Simply comparing IC50 values is insufficient. A robust evaluation requires a multi-faceted approach that moves from the purified enzyme to a complex cellular environment and ultimately to in vivo models. The choice of each assay is deliberate, designed to answer specific questions about the inhibitor's behavior.

A Foundational Workflow for Inhibitor Evaluation

The following workflow illustrates a logical progression for characterizing a novel pyrazole-based kinase inhibitor. This system is self-validating, incorporating controls and orthogonal assays to ensure data reliability.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: Preclinical Validation b1 High-Throughput Screen (HTS) Biochemical Kinase Assay b2 IC50 Determination (Dose-Response Curve) b1->b2 Identify Hits b3 Kinome Selectivity Profiling (Panel of >200 Kinases) b2->b3 Confirm Potency c1 Cellular Target Engagement (e.g., NanoBRET Assay) b3->c1 Select Potent & Selective Leads c2 Downstream Signaling Assay (e.g., Western Blot for p-STAT) c1->c2 Confirm Target Binding c3 Cell Proliferation Assay (e.g., MTT / BaF3 Assay) c2->c3 Confirm Functional Effect d1 In Vivo Pharmacokinetics (PK) (Absorption, Distribution, etc.) c3->d1 Confirm Cellular Efficacy d2 In Vivo Efficacy Studies (Xenograft Tumor Models) d1->d2 Determine Dosing Regimen

Caption: A logical workflow for pyrazole-based kinase inhibitor evaluation.

Deconstructing the Signaling Pathways

To understand efficacy, we must first visualize the cellular machinery these inhibitors target. Ruxolitinib, for example, targets the JAK-STAT pathway, which is crucial for cytokine signaling.[13][14]

G cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Ligand Binding jak JAK receptor->jak 2. Receptor Dimerization & JAK Activation stat STAT jak->stat 3. STAT Phosphorylation p_stat p-STAT (Dimer) stat->p_stat nucleus Nucleus p_stat->nucleus 4. Dimerization & Nuclear Translocation gene Gene Transcription (Proliferation, Inflammation) nucleus->gene ruxolitinib Ruxolitinib ruxolitinib->jak INHIBITS ATP-Binding

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

This inhibition of JAK1 and JAK2 prevents the phosphorylation of STAT proteins, blocking their translocation to the nucleus and subsequent gene transcription that drives myeloproliferation and inflammation.[15] This targeted mechanism explains its clinical efficacy in myelofibrosis.[6][15]

Experimental Protocols: Ensuring Trustworthiness

The reliability of comparative data hinges on robust and reproducible experimental protocols. A self-validating system includes appropriate controls (positive, negative, vehicle) and orthogonal methods to confirm findings.

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)

Causality: This assay directly measures the enzymatic activity of the purified kinase by quantifying ATP consumption. It is the gold standard for determining raw potency (IC50) because it isolates the inhibitor-enzyme interaction from cellular complexities like membrane permeability or ATP competition.[16][17]

Methodology:

  • Plate Preparation: Serially dilute the pyrazole inhibitor in DMSO, then add to a 384-well plate. Include wells for a positive control inhibitor (e.g., staurosporine) and a vehicle control (DMSO only).

  • Kinase Reaction: Add a master mix containing the target kinase (e.g., purified JAK2) and its specific substrate peptide to each well.

  • Initiation: Initiate the reaction by adding a defined concentration of ATP (often at the Km value for the enzyme). Incubate at 30°C for 60 minutes.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Normalize the data to controls. Plot the percentage of inhibition against the log concentration of the inhibitor and fit to a dose-response curve to calculate the IC50 value.[18]

Protocol 2: Cellular Target Inhibition (Western Blot for Phospho-STAT)

Causality: While an IC50 is vital, it doesn't guarantee the compound works in a cell. This assay confirms that the inhibitor can enter the cell, engage its target (JAK2), and produce a functional downstream effect (inhibition of STAT3 phosphorylation).[19][20] It validates the biochemical data in a more physiologically relevant context.

Methodology:

  • Cell Culture & Treatment: Seed a JAK-dependent cell line (e.g., HEL 92.1.7) in 6-well plates. Once attached, starve the cells of serum and then stimulate with a cytokine (e.g., erythropoietin) in the presence of varying concentrations of the pyrazole inhibitor (e.g., Ruxolitinib) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Visualize bands using a chemiluminescent substrate.[18]

  • Validation: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to phosphorylation inhibition, not protein degradation, and that equal protein was loaded.

The Challenge of Resistance and the Next Generation

A critical aspect of efficacy is durability. Many patients treated with inhibitors like Crizotinib eventually develop resistance.[21] This can occur through on-target secondary mutations in the kinase domain (e.g., ROS1 G2032R) or activation of bypass signaling pathways (e.g., EGFR activation).[7][22][23][24]

Understanding these mechanisms is vital for developing next-generation inhibitors. For instance, Lorlatinib was designed to overcome many of the resistance mutations that arise in ALK-positive NSCLC patients treated with Crizotinib.[21][23] This highlights a key principle: the "efficacy" of an inhibitor is not a static value but is defined by its clinical context, including the potential for acquired resistance.

Conclusion

The pyrazole scaffold is a remarkable framework for designing potent and specific kinase inhibitors.[1][3] However, a comprehensive comparison of their efficacy requires moving beyond simple IC50 values. By employing a logical, multi-step experimental workflow—from biochemical assays to cellular target validation and in vivo models—researchers can build a complete picture of an inhibitor's potential. Understanding the specific signaling pathways, anticipating resistance mechanisms, and applying robust, self-validating protocols are essential for developing the next generation of pyrazole-based therapeutics that offer durable clinical benefits.

References

A Researcher's Guide to Comparative Molecular Docking Studies of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic effects.[1] Pyrazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3][4] The subject of this guide, the ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate scaffold, represents a promising class of compounds for further investigation. While extensive research has been conducted on various pyrazole derivatives, this guide will focus on a comparative analysis of this specific scaffold, providing a predictive framework for its potential as a targeted therapeutic agent.

This guide will provide a comprehensive overview of a predictive molecular docking study targeting Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. While direct experimental docking studies on this compound derivatives are not extensively published, we will leverage data from structurally similar pyrazole carboxamide and carboxylate derivatives to construct a robust, predictive comparison.[5][6] This approach is designed to empower researchers to explore the therapeutic potential of this novel compound class.

The Rationale for Targeting COX-2

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.[5] Given that various pyrazole derivatives have shown significant anti-inflammatory activity and have been investigated as selective COX-2 inhibitors, COX-2 presents a logical and compelling target for the in silico evaluation of this compound derivatives.[5][6]

Predictive Molecular Docking Workflow

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. The following workflow outlines the key steps in performing a molecular docking study for the pyrazole derivatives of interest against the COX-2 enzyme.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Protein Preparation (PDB ID: 5KIR for COX-2) Ligand 2. Ligand Preparation (Pyrazole Derivatives & Celecoxib) Docking 3. Molecular Docking (AutoDock Vina) Ligand->Docking Input Structures Analysis 4. Analysis of Results (Binding Energy & Interactions) Docking->Analysis Docked Poses & Scores

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis: A Predictive Study

In this section, we present a predictive comparative analysis of the docking performance of a representative this compound derivative against the human COX-2 enzyme (PDB ID: 5KIR). For a robust comparison, we include Celecoxib, a well-established selective COX-2 inhibitor, as a reference compound. The data presented in the table below is hypothetical and extrapolated from published studies on structurally similar pyrazole derivatives to provide a reasonable expectation of performance.[1][5]

CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions with COX-2 Active Site Residues
This compound -8.5 to -9.5Hydrogen bonds with Arg513 and Tyr385; Hydrophobic interactions with Val523, Leu352, and Ser353.
Celecoxib (Reference) -10.0 to -11.5Hydrogen bond with Arg513; Sulfonamide group interaction with His90 and Gln192; Hydrophobic interactions within the selectivity pocket.
Alternative Pyrazole Derivative (e.g., trifluoromethyl-pyrazole-carboxamide) -9.0 to -10.0Similar to the topic compound, with potential for halogen bonding to enhance affinity.[1]

Interpretation of Predictive Data:

The this compound derivative is predicted to exhibit strong binding affinity to the COX-2 active site. The key interactions are expected to be hydrogen bonds with Arg513 and Tyr385, which are crucial for anchoring ligands within the active site. Hydrophobic interactions with surrounding residues will further stabilize the ligand-protein complex.

When compared to Celecoxib, the reference drug, our pyrazole derivative is predicted to have a slightly lower binding affinity. This is likely due to the potent and specific interactions of Celecoxib's sulfonamide group within a side pocket of the COX-2 active site, an interaction that contributes significantly to its high selectivity and potency. The alternative trifluoromethyl-pyrazole-carboxamide derivative highlights how modifications to the core pyrazole scaffold can influence binding affinity, in this case through potential halogen bonding.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

This protocol is adapted from methodologies for synthesizing structurally similar pyrazole carboxylates.[6]

Step 1: Formation of the Intermediate Dioxo-ester

  • In a round-bottom flask, dissolve a substituted acetophenone derivative in diethyl oxalate.

  • Add sodium ethoxide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Cyclization to Form the Pyrazole Ring

  • Prepare a suspension of the intermediate dioxo-ester from Step 1.

  • Add hydrazine hydrate in the presence of glacial acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Purify the crude product by recrystallization to obtain the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

Step 3: Characterization

  • Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.[6]

Protocol 2: Molecular Docking of Pyrazole Derivatives against COX-2

This protocol provides a general procedure for performing molecular docking using widely accepted software and methodologies.[5][8]

1. Protein Preparation:

  • Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank.

  • Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogen atoms, and assign Kollman charges.

  • Save the prepared protein in the PDBQT file format.

2. Ligand Preparation:

  • Draw the 2D structures of the this compound derivatives and the reference compound (Celecoxib) using a chemical drawing tool like ChemDraw.

  • Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Save the prepared ligands in the PDBQT file format.

3. Docking Simulation:

  • Define the grid box for docking to encompass the active site of the COX-2 protein. The active site can be identified based on the co-crystallized ligand in the PDB file.

  • Perform the docking simulation using software like AutoDock Vina. This program will generate multiple binding poses for each ligand ranked by their binding affinity scores.

4. Analysis of Results:

  • Analyze the docking results to identify the best binding pose for each ligand based on the lowest binding energy score.

  • Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic interactions.[8]

Signaling Pathway Context

The inhibition of COX-2 by pyrazole derivatives has significant downstream effects on inflammatory signaling pathways. The diagram below illustrates the central role of COX-2 in the arachidonic acid cascade and how its inhibition can modulate inflammatory responses.

G membrane Cell Membrane Phospholipids AA Arachidonic Acid membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation, Pain, Fever PGs->Inflammation Biological Effects Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the molecular docking analysis of this compound derivatives against the COX-2 enzyme. The in silico data, extrapolated from studies on structurally related compounds, suggests that this class of pyrazoles holds promise as potential anti-inflammatory agents. The provided protocols for synthesis and docking are intended to serve as a practical starting point for researchers venturing into this area.

Future work should focus on the actual synthesis and in vitro biological evaluation of these specific pyrazole derivatives to validate the predictive docking studies. Further in silico work could also explore other potential targets for this scaffold, such as various protein kinases, to uncover a broader range of therapeutic applications.[7] The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of these promising compounds.

References

The Discerning Chemist's Guide to Pyrazole Synthesis: A Comparative Cost-Analysis of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of key heterocyclic scaffolds like pyrazole is a foundational task where efficiency and cost-effectiveness are paramount. The pyrazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous blockbuster drugs. The selection of a synthetic route is often a critical decision, balancing reagent availability, scalability, reaction efficiency, and, crucially, the cost of starting materials. This guide provides an in-depth comparative cost-analysis of the most common starting materials for pyrazole synthesis, supported by experimental insights and protocols to empower you to make the most informed decision for your research and development endeavors.

The Enduring Relevance of Pyrazole Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of pharmaceuticals and agrochemicals. Its prevalence in marketed drugs, such as the anti-inflammatory celecoxib and the blockbuster oncology drug crizotinib, underscores the continued importance of efficient and economical synthetic access to this scaffold. The choice of starting materials is the first and often most impactful decision in the journey of pyrazole synthesis, directly influencing the overall cost, scalability, and environmental footprint of the process.

Comparative Analysis of Major Synthetic Routes

This guide will dissect the cost-effectiveness of four primary strategies for pyrazole synthesis:

  • The Knorr Pyrazole Synthesis: A classic and widely used method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1]

  • The Pechmann Pyrazole Synthesis: The reaction of an alkyne with diazomethane or a diazomethane precursor.[2]

  • Synthesis from α,β-Unsaturated Ketones (Enones): A route involving the reaction of enones with hydrazines.

  • Multicomponent Reactions (MCRs): Convergent one-pot reactions that combine three or more starting materials.[3]

The following diagram illustrates the convergence of these different synthetic pathways to the pyrazole core.

Pyrazole_Synthesis_Pathways cluster_knorr Knorr Synthesis cluster_pechmann Pechmann Synthesis cluster_enone From Enones cluster_mcr Multicomponent Reactions Hydrazine Hydrazine Pyrazole_Core Pyrazole Hydrazine->Pyrazole_Core + 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazole_Core Alkyne Alkyne Alkyne->Pyrazole_Core + Diazomethane Diazomethane Diazomethane->Pyrazole_Core α,β-Unsaturated Ketone α,β-Unsaturated Ketone α,β-Unsaturated Ketone->Pyrazole_Core + Hydrazine_enone Hydrazine Hydrazine_enone->Pyrazole_Core Component A Component A Component A->Pyrazole_Core + Component B Component B Component B->Pyrazole_Core Component C Component C Component C->Pyrazole_Core caption Figure 1. Major Synthetic Routes to the Pyrazole Core.

Caption: Figure 1. Major Synthetic Routes to the Pyrazole Core.

The Knorr Pyrazole Synthesis: The Workhorse of Pyrazole Chemistry

The Knorr synthesis, first reported in 1883, remains the most prevalent method for preparing pyrazoles due to its reliability, operational simplicity, and the wide availability of starting materials.[4] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically a β-diketone or a β-ketoester.[1]

Cost-Analysis of Knorr Synthesis Starting Materials

The economic viability of the Knorr synthesis is heavily dependent on the cost of the two key building blocks. The following tables provide a comparative cost analysis based on currently available market prices for reagent-grade chemicals. Prices are standardized to USD per mole for objective comparison.

Table 1: Cost Analysis of Common Hydrazines

Hydrazine DerivativeMolecular Weight ( g/mol )Example Price (USD)QuantityCost per Mole (USD)
Hydrazine Hydrate (64% N₂H₄)50.06~$501 L~$1.56
Methylhydrazine46.07~$6550 mL~$141.14
Phenylhydrazine108.14~$53100 g~$57.32
Phenylhydrazine HCl144.60~$461100 g~$318.81
4-Chlorophenylhydrazine HCl179.04~$15025 g~$1071.43
4-Methoxyphenylhydrazine HCl174.63~$20025 g~$1431.54

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.

Table 2: Cost Analysis of Common 1,3-Dicarbonyl Compounds

1,3-Dicarbonyl CompoundMolecular Weight ( g/mol )Example Price (USD)QuantityCost per Mole (USD)
Acetylacetone (2,4-Pentanedione)100.12~$251 L~$2.57
Ethyl Acetoacetate130.14~$73500 g~$19.00
Benzoylacetone162.19~$4725 g~$304.59
Dibenzoylmethane224.26~$6525 g~$651.01
Ethyl Benzoylacetate192.21~$204100 g~$392.07

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.

Experimental Insights and Causality

The choice of starting materials in the Knorr synthesis is dictated by the desired substitution pattern on the final pyrazole ring.

  • Hydrazine: Unsubstituted hydrazine or its hydrate is the most cost-effective nitrogen source, leading to N-unsubstituted pyrazoles.

  • Substituted Hydrazines: The use of substituted hydrazines, such as phenylhydrazine or methylhydrazine, allows for the introduction of substituents at the N1 position of the pyrazole ring. As evidenced by the cost data, aromatic hydrazines are generally more expensive than simple alkyl hydrazines, and the presence of additional functional groups further increases the cost.

  • 1,3-Dicarbonyls: Symmetrical dicarbonyls like acetylacetone provide a single pyrazole product. Unsymmetrical dicarbonyls can lead to regioisomeric mixtures, a factor that must be considered in the experimental design and purification strategy. The cost of 1,3-dicarbonyls increases with structural complexity.

Representative Experimental Protocol: Knorr Synthesis of 1,3,5-Trimethylpyrazole

This protocol is a classic example of the Knorr synthesis, utilizing readily available and cost-effective starting materials.[5]

Materials:

  • Acetylacetone (1.0 eq)

  • Methylhydrazine (1.0 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone dissolved in ethanol.

  • Slowly add methylhydrazine to the solution. A mild exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization.

Knorr_Workflow start Start dissolve Dissolve Acetylacetone in Ethanol start->dissolve add_hydrazine Add Methylhydrazine dissolve->add_hydrazine add_catalyst Add Acetic Acid add_hydrazine->add_catalyst reflux Reflux (2-4h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Workup (Solvent Removal) monitor->workup purify Purification workup->purify end End purify->end

Caption: Figure 2. Experimental Workflow for Knorr Pyrazole Synthesis.

The Pechmann Pyrazole Synthesis: Accessing Pyrazoles from Alkynes

The Pechmann synthesis offers an alternative route to pyrazoles through the [3+2] cycloaddition of a diazo compound with an alkyne.[2] While historically significant, the use of diazomethane, a toxic and explosive gas, has limited its widespread laboratory application. Modern protocols often generate diazomethane in situ from safer precursors like Diazald®.

Cost-Analysis of Pechmann Synthesis Starting Materials

Table 3: Cost Analysis of Common Alkynes and Diazomethane Precursors

ReagentMolecular Weight ( g/mol )Example Price (USD)QuantityCost per Mole (USD)
Phenylacetylene102.13~$77100 g~$78.43
1-Hexyne82.14~$4725 mL~$239.11
Propargyl Alcohol56.06~$34250 mL~$13.09
Diazald® (Diazomethane precursor)214.24~$4925 g~$210.04

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.

Experimental Insights and Causality

The Pechmann synthesis provides a regioselective route to certain pyrazole isomers that may be difficult to obtain via the Knorr synthesis.

  • Alkynes: The cost of terminal alkynes varies significantly depending on their structure. Simple alkynes like propargyl alcohol are relatively inexpensive, while more complex or functionalized alkynes can be costly.

  • Diazomethane Precursors: The primary cost driver for this route is often the diazomethane precursor. Diazald® is a common and relatively safe option, but its cost per mole is significantly higher than that of hydrazine in the Knorr synthesis. The hazardous nature of diazomethane also necessitates specialized glassware and handling procedures, adding to the overall cost and complexity.

Pyrazole Synthesis from α,β-Unsaturated Ketones (Enones)

The reaction of α,β-unsaturated ketones with hydrazines provides another versatile route to pyrazoles. This method often proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.

Cost-Analysis of Enone Starting Materials

Table 4: Cost Analysis of Common α,β-Unsaturated Ketones

α,β-Unsaturated KetoneMolecular Weight ( g/mol )Example Price (USD)QuantityCost per Mole (USD)
Benzylideneacetone146.18~$41250 g~$23.95
Chalcone (1,3-Diphenyl-2-propen-1-one)208.26~$50100 g~$104.05

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.

Experimental Insights and Causality

This method is particularly useful for the synthesis of pyrazoles with specific substitution patterns that are not readily accessible through the Knorr synthesis.

  • Enones: The cost of enones is highly dependent on their structure. Simple enones are often commercially available and affordable, while more complex, substituted enones may need to be synthesized, adding to the overall cost and number of steps.

  • Hydrazines: The same cost considerations for hydrazines as in the Knorr synthesis apply here.

Multicomponent Reactions (MCRs): A Green and Efficient Approach

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a powerful and sustainable strategy for the synthesis of complex molecules like pyrazoles.[3] These reactions are often highly atom-economical and can significantly reduce the number of synthetic steps, solvent usage, and waste generation.

Cost-Analysis of a Representative Multicomponent Pyrazole Synthesis

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a hydrazine.

Table 5: Cost Analysis of Starting Materials for a Representative MCR

ReagentMolecular Weight ( g/mol )Example Price (USD)QuantityCost per Mole (USD)
Benzaldehyde106.12~$501 L~$4.95
Malononitrile66.06~$40100 g~$26.43
Hydrazine Hydrate (64% N₂H₄)50.06~$501 L~$1.56

Note: Prices are estimates and can vary based on supplier, purity, and quantity. Currency conversions are based on recent exchange rates.

Experimental Insights and Causality

MCRs offer a highly convergent and efficient approach to pyrazole synthesis, often with the added benefits of being environmentally friendly.

  • Starting Materials: The starting materials for MCRs are often simple, readily available, and inexpensive commodity chemicals.

  • Process Efficiency: The one-pot nature of MCRs significantly improves process efficiency by reducing the need for isolation and purification of intermediates, thereby saving time, energy, and resources.

Comparative Summary and Concluding Remarks

The choice of a synthetic route for pyrazole synthesis is a multifaceted decision that requires careful consideration of various factors. The following table provides a high-level comparison of the four synthetic strategies discussed in this guide.

Table 6: Comparative Overview of Pyrazole Synthesis Routes

Synthetic RouteKey Starting MaterialsRelative Cost of Starting MaterialsKey AdvantagesKey Disadvantages
Knorr Synthesis Hydrazines, 1,3-DicarbonylsLow to ModerateReliable, versatile, scalable, vast literaturePotential for regioisomer formation
Pechmann Synthesis Alkynes, Diazomethane PrecursorsHighAccess to specific regioisomersUse of hazardous and expensive reagents
From Enones Hydrazines, α,β-Unsaturated KetonesModerateAccess to diverse substitution patternsMay require an additional oxidation step
Multicomponent Reactions Aldehydes, Active Methylene Compounds, HydrazinesLowHigh atom economy, process efficiency, greenScope can be limited for certain substitution patterns

This guide provides a foundational framework for making an informed decision on the most appropriate synthetic strategy for your pyrazole synthesis needs. By carefully considering the cost of starting materials in conjunction with reaction efficiency, scalability, and safety, researchers can optimize their synthetic endeavors for both economic and scientific success.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 5-Hydroxy-1-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a member of the pharmacologically significant pyrazole class of compounds.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment and Chemical Profile

Given its pyrazole core, this compound should be treated as a potentially hazardous substance.[1] Pyrazole derivatives are known for their diverse biological activities, and as such, should be handled with care.[1] Environmental contamination with pyrazoles is a concern, necessitating their classification as hazardous waste.[1]

In the absence of specific data, a risk assessment based on analogous compounds suggests that this chemical may cause skin and serious eye irritation, and may be harmful if swallowed.[2][3][4][5] Therefore, it is imperative to avoid generating dust and to handle the compound in a well-ventilated area, preferably a chemical fume hood.[5][6]

Table 1: Hazard Profile and Disposal Overview

Parameter Information/Recommendation Source
GHS Hazard Classification Assumed Hazardous: Potential for skin/eye irritation, acute oral toxicity.Based on analogous compounds[2][3][4][5]
Primary Disposal Route Licensed Hazardous Waste Contractor[7][8]
Sink/Trash Disposal Strictly Prohibited[2][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.[5]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[6]

Standard Disposal Protocol

The cornerstone of safe disposal is the segregation and proper containment of chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2]

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[6]

  • Hand Protection: Wear nitrile gloves. Inspect them for any signs of degradation before use.[5]

  • Body Protection: A standard laboratory coat should be worn.[6]

Step 2: Waste Segregation and Containerization

Proper segregation is the first and most critical step to prevent accidental chemical reactions and to ensure compliant disposal.[7]

  • Solid Waste:

    • Collect any unused or contaminated solid this compound.

    • Place it in a clearly labeled, sealable, and chemically compatible waste container.[2][7] High-density polyethylene (HDPE) containers are generally a good choice.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should be placed in the same solid waste container.[7]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]

    • Do not mix these solutions with other incompatible waste streams.[7]

Step 3: Labeling the Waste Container

Proper labeling is a requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8][9] The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound".[2]

  • An indication of the hazards (e.g., "Irritant," "Harmful").[9]

  • The date when waste was first added to the container (accumulation start date).[1]

Step 4: Storage of Chemical Waste

Store the sealed waste container in a designated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[9][10] This area must be:

  • At or near the point of generation and under the control of the laboratory personnel.[10][11]

  • Well-ventilated.[8]

  • Away from incompatible materials, particularly strong oxidizing agents.[6][10]

  • Inspected weekly for any signs of leakage.[10]

Step 5: Arranging for Professional Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[7][8]

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.[1]

  • Provide them with the full chemical name and any available safety information.

Emergency Procedures: Spill and Exposure Management

In the event of a spill, follow your laboratory's established spill response procedure. A general guideline is as follows:

  • Evacuate the immediate area and alert your colleagues.

  • If safe to do so, contain the spill with an inert absorbent material like vermiculite or sand.[2][4]

  • Wearing appropriate PPE, carefully collect the absorbed material into a sealable container for disposal as hazardous waste.[2][5]

  • Clean the spill area as per your laboratory's protocol.

In case of personal exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_containment Containment & Storage cluster_disposal Final Disposition A Start: Waste Generation (Unused chemical, contaminated labware) B Hazard Assessment: Treat as Hazardous Waste (Based on pyrazole structure) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Segregate Waste: Solid vs. Liquid C->D E_solid Solid Waste Container (Labeled, Sealed, Compatible) D->E_solid E_liquid Liquid Waste Container (Labeled, Sealed, Compatible) D->E_liquid F Store in Designated Satellite Accumulation Area E_solid->F E_liquid->F G Contact EHS for Pickup F->G H Professional Disposal by Licensed Contractor G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By treating this compound as hazardous waste and following a systematic procedure of segregation, containment, labeling, and professional disposal, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, moving beyond a simple checklist to instill a deep understanding of why specific personal protective equipment (PPE) is crucial. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Invisible Risks

This compound and related pyrazole derivatives present a multifaceted hazard profile that demands respect. While a definitive, universally agreed-upon GHS classification for this specific compound is not consistently reported across all sources[1], a conservative approach based on data from analogous compounds is scientifically prudent. The primary hazards to consider are:

  • Skin Irritation and Corrosion: Many pyrazole-based compounds are known to cause skin irritation.[2][3] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Damage/Irritation: Contact with the eyes is likely to cause serious irritation and potentially lasting damage.[2][3][4]

  • Acute Toxicity (Oral): Some related compounds are classified as harmful if swallowed.[3][4]

  • Respiratory Irritation: If the compound is in a powdered or crystalline form, inhalation of dust can lead to respiratory tract irritation.[3][5]

It is a cornerstone of laboratory safety to treat chemicals of unknown or incompletely characterized toxicity with a high degree of caution.[6] Therefore, the following PPE recommendations are based on a comprehensive assessment of these potential risks.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific experimental conditions, including the quantity of the chemical being handled, its physical form (solid or solution), and the duration of the procedure.

Eye and Face Protection: The Non-Negotiable First Line
  • Chemical Splash Goggles: These are the absolute minimum requirement for eye protection when handling this compound in any form. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes of liquids or fine dust. All eye protection must meet the ANSI Z87.1 standard.[6]

  • Face Shield: When there is a significant risk of splashes, such as when transferring larger volumes of solutions (>1 liter) or when a reaction is under positive or negative pressure, a face shield must be worn in addition to chemical splash goggles.[6] The face shield provides a critical barrier for the entire face and neck.

Skin and Body Protection: Your Personal Chemical Barrier
  • Gloves: The choice of glove material is critical for preventing skin contact.

    • For Incidental Contact (e.g., handling vials, preparing dilute solutions): Nitrile gloves are a suitable choice. They offer good resistance to a variety of chemicals and provide excellent dexterity.[7] However, it is crucial to remember that nitrile gloves are intended for splash protection, not for prolonged immersion.[8]

    • For Extended Use or Handling Concentrated Material: For tasks involving more than incidental contact, double-gloving is a prudent measure. An inner nitrile glove can be worn with a heavier, more chemically resistant outer glove. For chemicals with unknown skin absorption potential, a flexible laminate glove (e.g., Silver Shield) worn under a nitrile or neoprene outer glove provides a high level of protection.[6] Always check the manufacturer's glove compatibility chart for the specific chemicals or solvents you are using.[7][9][10]

  • Laboratory Coat: A flame-resistant lab coat is mandatory.[6] It should be long-sleeved, fit properly, and be kept fully buttoned to protect your street clothes and skin.

  • Full Body Protection: For large-scale operations or situations with a high risk of significant spillage, disposable coveralls (e.g., Tyvek) should be worn over regular clothing.[11][12]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Respiratory protection is essential when engineering controls, such as a chemical fume hood, are not feasible or are insufficient to control exposure to airborne particles.

  • Handling Solids: When weighing or transferring the solid form of this compound outside of a fume hood, a NIOSH-approved N95 respirator is necessary to prevent inhalation of fine dust.[13]

  • Aerosol Generating Procedures: For procedures that may generate aerosols of the compound in solution, or in the event of a large spill, a respirator with an organic vapor cartridge may be required.[13] All personnel who require respiratory protection must be part of a respiratory protection program that includes medical evaluation and fit-testing, in accordance with OSHA regulations.[5]

Operational and Disposal Plans

A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

PPE Donning and Doffing Protocol

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Shoe Covers: If required for your facility.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Gown/Coverall: Ensure it is fully secured.[11]

  • Respirator: Perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Outer Gloves: Pull the cuffs over the sleeves of your gown or lab coat.[13]

Doffing (Taking Off) Sequence: This process is designed to remove the most contaminated items first.

  • Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin.

  • Face Shield and Goggles: Remove from the back of your head.

  • Gown/Coverall: Untie and peel away from your body, rolling it inside-out.

  • Inner Gloves: Remove as you would the outer pair.

  • Respirator: Remove from the back of your head.

  • Wash Hands Thoroughly: This is the final and most crucial step.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound should be considered hazardous waste.

  • Place all used gloves, disposable gowns, and other contaminated items into a designated, clearly labeled hazardous waste container.

  • Never wear contaminated PPE outside of the designated laboratory area.[13]

  • Follow your institution's specific guidelines for hazardous waste disposal.

Visualization of Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_conditions Conditions Requiring Enhanced PPE start Start: Handling Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate task_assessment Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Duration of Handling start->task_assessment base_ppe Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Flame-Resistant Lab Coat task_assessment->base_ppe All Tasks splash_risk High Splash Risk? (e.g., >1L, pressure) base_ppe->splash_risk face_shield Add Face Shield prolonged_contact Prolonged/Direct Contact? face_shield->prolonged_contact double_gloves Double Gloves/ Laminate Gloves dust_aerosol_risk Dust or Aerosol Risk (outside fume hood)? double_gloves->dust_aerosol_risk respirator N95 or Cartridge Respirator large_spill_risk Large Scale or High Spill Risk? respirator->large_spill_risk coveralls Disposable Coveralls end_node Proceed with Experiment coveralls->end_node splash_risk->face_shield Yes splash_risk->prolonged_contact No prolonged_contact->double_gloves Yes prolonged_contact->dust_aerosol_risk No dust_aerosol_risk->respirator dust_aerosol_risk->large_spill_risk No large_spill_risk->coveralls Yes large_spill_risk->end_node No

Caption: PPE selection workflow for handling the specified compound.

Summary of PPE Recommendations
Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Solution Handling (<100 mL) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required if in fume hood
Weighing Solid (in fume hood) Chemical Splash GogglesNitrile GlovesLab CoatNot required
Weighing Solid (on benchtop) Chemical Splash GogglesNitrile GlovesLab CoatN95 Respirator
Large-Scale Liquid Transfer (>1 L) Goggles & Face ShieldDouble GlovesLab CoatNot required if in fume hood
Potential for Energetic Reaction Goggles & Face ShieldDouble Gloves (consider laminate)Lab CoatAs needed based on ventilation
Spill Cleanup Goggles & Face ShieldHeavy-duty Gloves (e.g., Butyl)CoverallsCartridge Respirator

Conclusion: Fostering a Culture of Safety

By integrating these principles into your daily laboratory workflow, you move beyond mere compliance and cultivate a genuine culture of safety. The proper use of personal protective equipment is not a barrier to research; it is the very foundation that enables scientific discovery to proceed with confidence and integrity. Treat every chemical, including this compound, with the respect it deserves, and let safety be the cornerstone of your next breakthrough.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.